PF-06843195
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N8O4/c21-13(22)9-35-19(33)31-2-1-20(10-31,11-32)29-16-14(23)15(12-7-25-17(24)26-8-12)27-18(28-16)30-3-5-34-6-4-30/h7-8,13,32H,1-6,9-11H2,(H2,24,25,26)(H,27,28,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOREZYNLPQUKM-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@]1(CO)NC2=NC(=NC(=C2F)C3=CN=C(N=C3)N)N4CCOCC4)C(=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067281-51-8 | |
| Record name | PF-06843195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2067281518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06843195 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75658JDG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-06843195: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
A Guide for Researchers and Drug Development Professionals
Introduction: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention. PF-06843195 is a potent and highly selective inhibitor of the PI3Kα isoform, which is one of the most frequently mutated kinases in human cancer.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, presenting key preclinical data, experimental methodologies, and visual representations of its effects on cellular signaling.
Core Mechanism of Action: Selective PI3Kα Inhibition
This compound exerts its anti-cancer effects by selectively inhibiting the p110α catalytic subunit of the Class I PI3K family.[1][3] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane.[4] PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. By blocking PIP3 production, this compound effectively suppresses the activation of AKT and its subsequent downstream signaling cascade, including the mTOR pathway, leading to a reduction in cancer cell proliferation and survival.
Signaling Pathway Inhibition
The primary mechanism of this compound involves the direct inhibition of PI3Kα, a key node in a complex signaling network that governs cell fate.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| PI3Kα | < 0.018 |
| PI3Kδ | 0.28 |
Data sourced from MedChemExpress and Network of Cancer Research.
Table 2: Cellular Inhibitory Activity (IC₅₀) of this compound
| Cell Line / Target | IC₅₀ (nM) |
| Rat1 fibroblasts (PI3Kα) | 18 |
| Rat1 fibroblasts (PI3Kβ) | 360 |
| Rat1 fibroblasts (PI3Kδ) | 160 |
| mTOR | 1500 |
| MCF7 (proliferation) | 62 |
| T47D (proliferation) | 32 |
| MCF7 (pAKT T308 inhibition) | 7.8 |
| T47D (pAKT T308 inhibition) | 8.7 |
Data sourced from MedChemExpress and Network of Cancer Research.
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing |
| Oral Bioavailability | 25% | 10 mg/kg (oral) |
| Half-life (t₁/₂) | 3.6 hours | 2 mg/kg (intravenous) |
| Plasma Clearance | 30 mL/min/kg | 2 mg/kg (intravenous) |
| Volume of Distribution | 3.0 L/kg | 2 mg/kg (intravenous) |
Data sourced from MedChemExpress and Network of Cancer Research.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the probable standard procedures for the key experiments cited.
Biochemical Kinase Assay (for Kᵢ determination)
A standard biochemical kinase assay would be employed to determine the inhibitory constant (Kᵢ) of this compound against different PI3K isoforms.
Figure 2: A typical workflow for a biochemical kinase assay to determine inhibitor potency.
Cell-Based Proliferation and pAKT Inhibition Assays
To assess the cellular activity of this compound, cancer cell lines are treated with the compound, and its effects on proliferation and target engagement (pAKT inhibition) are measured.
Figure 3: Workflow for determining cellular proliferation and pAKT inhibition IC₅₀ values.
Conclusion
This compound is a highly potent and selective inhibitor of PI3Kα with demonstrated anti-proliferative activity in cancer cell lines. Its mechanism of action is centered on the direct inhibition of PI3Kα, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. The quantitative data from preclinical studies highlight its potential as a targeted therapeutic agent. Further investigation in clinical settings is warranted to fully elucidate its efficacy and safety profile in cancer patients. The detailed experimental approaches outlined provide a framework for the continued investigation and development of this and similar targeted inhibitors.
References
- 1. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-06843195: A Selective PI3Kα Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06843195, a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The dysregulation of the PI3K/mTOR signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention.[1] this compound has demonstrated significant anti-cancer activities through its targeted suppression of this pathway. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental methodologies for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PI3Kα Inhibition
This compound is a highly selective inhibitor of the p110α catalytic subunit of PI3K.[2][3][4][5] The PI3K family of lipid kinases are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, survival, and metabolism. Class I PI3Ks, which includes the α, β, δ, and γ isoforms, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation.
This compound exhibits high potency against PI3Kα, with significantly less activity against other PI3K isoforms and the structurally related mTOR kinase. This selectivity profile suggests a potential for a wider therapeutic window compared to pan-PI3K or dual PI3K/mTOR inhibitors by minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value (nM) | Reference(s) |
| PI3Kα | Biochemical Kinase | Kᵢ | < 0.018 | |
| PI3Kδ | Biochemical Kinase | Kᵢ | 0.28 | |
| Rat1-PI3Kα | Cellular | IC₅₀ | 18 | |
| Rat1-PI3Kβ | Cellular | IC₅₀ | 360 | |
| Rat1-PI3Kδ | Cellular | IC₅₀ | 160 | |
| mTOR | Cellular | IC₅₀ | 1500 |
Table 2: Anti-proliferative and Downstream Signaling Inhibition in Cancer Cell Lines
| Cell Line | Assay Type | Metric | Value (nM) | Reference(s) |
| MCF7 | Cell Proliferation (7 days) | IC₅₀ | 62 | |
| T47D | Cell Proliferation (7 days) | IC₅₀ | 32 | |
| MCF7 | pAKT (T308) Inhibition | IC₅₀ | 7.8 | |
| T47D | pAKT (T308) Inhibition | IC₅₀ | 8.7 |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference(s) |
| Oral Bioavailability | Oral | 10 | 25% | |
| Half-life (t½) | Intravenous | 2 | 3.6 hours | |
| Plasma Clearance | Intravenous | 2 | 30 mL/min/kg | |
| Volume of Distribution (Vd) | Intravenous | 2 | 3.0 L/kg |
Experimental Protocols
This section provides detailed, representative methodologies for the key experiments cited in the evaluation of this compound. While the primary publication for this compound (Cheng et al., J Med Chem. 2021) did not have publicly accessible supplementary information with the exact protocols, the following are well-established and widely used methods for the assays mentioned.
Biochemical PI3Kα Kinase Assay (Representative Protocol)
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare the enzyme/lipid mixture by diluting the PI3Kα enzyme and lipid substrate in the PI3K reaction buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250µM in water).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the Kᵢ values based on the inhibition curves.
Cellular PI3K Isoform Selectivity Assay in Rat1 Fibroblasts (Representative Protocol)
This assay utilizes Rat1 fibroblast cell lines engineered to express specific PI3K isoforms to determine the cellular selectivity of the inhibitor.
Materials:
-
Rat1 fibroblast cell lines stably expressing N-terminally myristoylated forms of PI3Kα, PI3Kβ, or PI3Kδ.
-
DMEM supplemented with 10% FBS and antibiotics.
-
This compound or other test inhibitors.
-
Assay for a downstream effector of PI3K signaling (e.g., Akt phosphorylation).
Procedure:
-
Seed the engineered Rat1 cell lines in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).
-
Lyse the cells and perform a western blot to measure the phosphorylation of Akt at a specific site (e.g., Ser473 or Thr308) as a readout of PI3K activity in each cell line.
-
Quantify the band intensities and generate dose-response curves to determine the IC₅₀ for each PI3K isoform.
Cell Proliferation Assay (CellTiter-Glo®) in MCF7 and T47D Cells (Representative Protocol)
This luminescent cell viability assay measures ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
MCF7 or T47D breast cancer cell lines.
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
This compound or other test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Seed MCF7 or T47D cells into opaque-walled multi-well plates at a predetermined optimal density (e.g., 5,000-15,000 cells/well for a 96-well plate). Include wells with medium only for background measurement.
-
Allow cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for the desired duration (e.g., 7 days for chronic exposure).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values from the dose-response curves.
Western Blot for pAKT Inhibition in MCF7 and T47D Cells (Representative Protocol)
This protocol details the detection of phosphorylated Akt (pAkt) as a marker of PI3K pathway inhibition.
Materials:
-
MCF7 or T47D cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-Akt (e.g., Ser473 or Thr308) and rabbit anti-total Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed MCF7 or T47D cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pAkt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for loading control.
-
Quantify the band intensities to determine the extent of pAkt inhibition.
In Vivo Xenograft Studies in Mice (Representative Protocol)
This protocol describes a general procedure for establishing and treating human breast cancer xenografts in immunodeficient mice.
Materials:
-
MCF7 or T47D cells.
-
Immunodeficient mice (e.g., nude or SCID).
-
Matrigel.
-
Estrogen supplementation (e.g., estradiol pellets or injections) is required for these estrogen-dependent cell lines.
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant a suspension of MCF7 or T47D cells mixed with Matrigel into the flank of the mice. For MCF7 and T47D models, estrogen supplementation is critical for tumor growth.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: PI3K/mTOR pathway inhibition by this compound.
Caption: Western blot workflow for pAkt analysis.
Caption: In vivo xenograft study workflow.
References
a PI3Kα-selective inhibitor may provide the opportunity to spare patients the side effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. However, the clinical success of early pan-PI3K inhibitors, which target multiple PI3K isoforms (α, β, δ, γ), has been hampered by significant on-target toxicities affecting normal physiological processes. The development of PI3Kα-selective inhibitors represents a refined strategy, aiming to precisely target the isoform most commonly implicated in solid tumors while minimizing the side effects associated with inhibiting other isoforms. This guide explores the rationale behind this selective approach, presents comparative clinical data, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.
The Rationale for Selectivity: PI3K Isoforms and Their Functions
The PI3K family of enzymes is divided into three classes, with Class I being the most studied in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The catalytic subunits, or isoforms, have distinct tissue distribution and non-redundant functions. While the p110α subunit (encoded by the PIK3CA gene) is ubiquitously expressed and crucial for insulin signaling and glucose homeostasis, other isoforms like p110δ are primarily expressed in hematopoietic cells and play a key role in immune function.
Pan-PI3K inhibitors, by blocking multiple isoforms, disrupt these varied physiological roles, leading to a broad spectrum of adverse events. For instance, inhibition of the δ isoform is associated with immune-related toxicities like colitis and pneumonitis, while α-isoform inhibition is linked to metabolic disturbances such as hyperglycemia.[1][2] By specifically targeting the p110α isoform, which is frequently mutated and hyperactivated in cancers like breast cancer, PI3Kα-selective inhibitors aim to achieve a wider therapeutic window, maximizing anti-tumor efficacy while reducing the burden of off-target side effects.[3][4]
Data Presentation: Comparative Adverse Event Profiles
The clinical data from pivotal trials of PI3Kα-selective inhibitors versus pan-PI3K inhibitors clearly illustrate the benefits of isoform selectivity in mitigating toxicity. The following tables summarize the incidence of common Grade 3 or higher adverse events (AEs) for the PI3Kα-selective inhibitors alpelisib, taselisib, and inavolisib, compared with the pan-PI3K inhibitor buparlisib.
| Adverse Event (Grade ≥3) | Alpelisib + Fulvestrant (SOLAR-1) [5] | Placebo + Fulvestrant (SOLAR-1) |
| Hyperglycemia | 36.6% | 0.7% |
| Rash | 9.9% | 0.3% |
| Diarrhea | 6.7% | 0.3% |
| Weight Loss | 5.3% | Not Reported |
| Adverse Event (Grade ≥3) | Taselisib + Fulvestrant (SANDPIPER) | Placebo + Fulvestrant (SANDPIPER) |
| Diarrhea | 12.0% | 1.0% |
| Hyperglycemia | 11.0% | 1.0% |
| Colitis | 3.0% | 0.0% |
| Rash | 4.0% | 0.0% |
| Stomatitis | 3.0% | 0.0% |
| Adverse Event (Grade ≥3) | Inavolisib + Palbociclib + Fulvestrant (INAVO120) | Placebo + Palbociclib + Fulvestrant (INAVO120) |
| Hyperglycemia | 5.6% | 0.0% |
| Stomatitis | 5.6% | 0.0% |
| Diarrhea | 3.7% | 0.0% |
| Neutropenia | 80.2% | 78.4% |
| Adverse Event (Grade ≥3) | Buparlisib + Fulvestrant (BELLE-2) | Placebo + Fulvestrant (BELLE-2) |
| Increased Alanine Aminotransferase (ALT) | 25.0% | 1.0% |
| Increased Aspartate Aminotransferase (AST) | 18.0% | 3.0% |
| Hyperglycemia | 15.0% | <1.0% |
| Rash | 8.0% | 0.0% |
Note: Data is compiled from the respective pivotal clinical trials. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and combination therapies.
The data highlights that while on-target effects of PI3Kα inhibition like hyperglycemia and rash are common across the selective inhibitors, they largely avoid the severe liver toxicities (elevated ALT/AST) and potentially broader immune-related AEs seen with pan-PI3K inhibitors like buparlisib.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the drug development process, the following diagrams, generated using Graphviz, illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for screening PI3Kα inhibitors.
Experimental Protocols
The discovery and validation of PI3Kα-selective inhibitors rely on a cascade of robust assays. Below are detailed methodologies for key experiments cited in their development.
In Vitro Kinase Assay: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence)
This assay quantifies the enzymatic activity of PI3Kα by measuring the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Principle: The assay employs a competitive immunoassay format. PIP3 produced by the enzyme competes with a biotin-labeled PIP3 tracer for binding to a GST-tagged GRP1-PH domain, which is in turn bound to a Europium (Eu3+) cryptate-labeled anti-GST antibody. A streptavidin-Allophycocyanin (SA-APC) conjugate binds to the biotinylated PIP3. When the complex is intact, excitation of the Europium donor results in Förster Resonance Energy Transfer (FRET) to the APC acceptor, emitting a signal at 665 nm. Enzyme-produced PIP3 displaces the tracer, disrupting FRET and causing a decrease in the signal.
-
Materials:
-
Recombinant human PI3Kα enzyme.
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Cofactor: ATP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
Detection Reagents: Biotin-PIP3, GST-GRP1-PH, Anti-GST-Eu3+ antibody, SA-APC.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well low-volume microplates.
-
-
Protocol:
-
Compound Plating: Prepare serial dilutions of test inhibitors in DMSO. Dispense a small volume (e.g., 0.5 µL) into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing PI3Kα enzyme and PIP2 substrate in assay buffer. Add this mix to all wells except the negative controls.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination & Detection: Add a stop/detection mix containing EDTA (to chelate Mg2+ and stop the reaction) and the HTRF detection reagents (Biotin-PIP3, GST-GRP1-PH, antibodies).
-
Incubation: Incubate for 2-4 hours at room temperature to allow the detection complex to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is calculated and used to determine the percent inhibition for each compound concentration. IC50 values are then derived from the resulting dose-response curves.
-
Cell-Based Proliferation Assay: MTT Assay
This colorimetric assay is used to assess the effect of an inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
-
Materials:
-
PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
-
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the PI3Kα inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader. After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined from the dose-response curves.
-
In Vivo Efficacy Study: Tumor Xenograft Model
This model evaluates the anti-tumor activity of a PI3Kα inhibitor in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.
-
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice).
-
PIK3CA-mutant human breast cancer cell line (e.g., MCF-7).
-
Matrigel or similar extracellular matrix.
-
Test compound formulated in an appropriate vehicle for oral gavage or other administration route.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Cell Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PI3Kα inhibitor to the treatment group according to a predetermined dose and schedule (e.g., 50 mg/kg, daily oral gavage). The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the mean tumor volume and tumor weight between the treated and control groups to determine the extent of tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the findings.
-
Conclusion and Future Outlook
The development of PI3Kα-selective inhibitors marks a significant advancement in targeted cancer therapy. By focusing on the primary oncogenic isoform in many solid tumors, these agents can achieve meaningful clinical benefit while sparing patients from the broader, often severe, side effects associated with pan-PI3K inhibition. The characteristic on-target toxicities of α-selective inhibitors, such as hyperglycemia and rash, are generally manageable with proactive monitoring and supportive care. As our understanding of the PI3K pathway's complexities and resistance mechanisms deepens, the future of this class of drugs will likely involve rational combination therapies and the development of next-generation inhibitors with even greater selectivity for mutant forms of p110α, further enhancing the therapeutic window and improving outcomes for patients with PIK3CA-mutated cancers.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phase Ib Trial of the PI3K Inhibitor Copanlisib Combined with the Allosteric MEK Inhibitor Refametinib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time course and management of key adverse events during the randomized phase III SOLAR-1 study of PI3K inhibitor alpelisib plus fulvestrant in patients with HR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Based Design and Discovery of PF-06843195: A Potent and Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the structure-based drug design and discovery of PF-06843195, a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The dysregulation of the PI3K/mTOR signaling pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] this compound emerged from a focused drug discovery program that leveraged computational analysis and structure-based design to achieve high potency and selectivity, offering a potential therapeutic advantage by minimizing side effects associated with broader inhibition of the PI3K family.[1]
Core Discovery and Design Strategy
The discovery of this compound was driven by a structure-based drug design (SBDD) and computational analysis approach. The program initiated from a small fragment hit, which demonstrated high ligand efficiency and provided a foundation for optimization. Through iterative cycles of chemical synthesis, biological evaluation, and X-ray crystallography, the team at Pfizer methodically enhanced the compound's potency and selectivity for PI3Kα.
A key aspect of the design was the strategic modification of a dihydropyridopyrimidinone (DHPP) core. Early in the process, a co-crystal structure of a lead compound with PI3Kα revealed critical hydrogen bond interactions with hinge residue Val851. Subsequent modifications, guided by structural insights, led to the incorporation of a 2,2-difluoroethyl carbamate on a pyrrolidine linker. This modification was designed to interact with the PI3Kα-specific residue Arg770, a feature not conserved in other PI3K isoforms, thereby enhancing selectivity. The final compound, this compound, demonstrated a unique binding mode, forming key interactions with catalytic and specificity residues within the PI3Kα active site.
Quantitative Biological Activity
The following tables summarize the key quantitative data for this compound, showcasing its high potency and selectivity.
| Biochemical Assay | This compound Ki (nM) |
| PI3Kα | <0.018 |
| PI3Kδ | 0.28 |
| Cellular Assay | This compound IC50 (nM) |
| Rat1 PI3Kα | 18 |
| Rat1 PI3Kβ | 360 |
| Rat1 PI3Kδ | 160 |
| mTOR | 1500 |
| Cancer Cell Line Proliferation | This compound IC50 (nM) |
| MCF7 (Breast Cancer) | 62 |
| T47D (Breast Cancer) | 32 |
| Target Engagement (pAKT T308 Inhibition) | This compound IC50 (nM) |
| MCF7 | 7.8 |
| T47D | 8.7 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow employed in the discovery of this compound.
Caption: The PI3K/mTOR signaling pathway targeted by this compound.
Caption: The iterative drug discovery workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These are representative methodologies, and specific details may be found in the supplementary information of the primary publication.
Biochemical Kinase Assay (LanthaScreen™ TR-FRET)
This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.
Materials:
-
Kinase (e.g., recombinant PI3Kα)
-
Fluorescein-labeled substrate peptide
-
ATP
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
Test compound (this compound)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in TR-FRET Dilution Buffer.
-
In a 384-well plate, add the kinase, fluorescein-labeled substrate, and ATP to initiate the reaction.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody to detect the phosphorylated substrate.
-
Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50, from which the Ki can be calculated.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
MCF7 or T47D breast cancer cells
-
Complete growth medium
-
Test compound (this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescent signal against the compound concentration to determine the IC50.
pAKT (T308) Inhibition Assay (Western Blot)
This assay is used to determine the inhibition of AKT phosphorylation at Threonine 308, a downstream marker of PI3K activity.
Materials:
-
MCF7 or T47D cells
-
Complete growth medium
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pAKT (T308) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells and treat with the test compound as in the proliferation assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-pAKT (T308) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total AKT antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.
References
In Vivo Efficacy of PF-06843195: A PI3Kα-Selective Inhibitor in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of PF-06843195, a potent and highly selective inhibitor of the α-isoform of phosphoinositide 3-kinase (PI3Kα). The data presented is compiled from publicly available scientific literature, primarily focusing on studies utilizing human tumor xenograft models in mice.
Core Efficacy Data in Breast Cancer Xenograft Model
This compound has demonstrated significant tumor growth inhibition in a xenograft model using the MCF-7 human breast cancer cell line. This cell line is characterized by the presence of a PIK3CA (p110α) E545K mutation, a common activating mutation in human cancers.
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | 3 mg/kg, once daily (QD), oral (p.o.) | 68 |
| This compound | 10 mg/kg, once daily (QD), oral (p.o.) | 89 | |
| This compound | 30 mg/kg, once daily (QD), oral (p.o.) | 99 |
Data extracted from studies conducted over a 21-day period.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
This compound exerts its antitumor effects by selectively inhibiting PI3Kα, a critical enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound effectively blocks the downstream signaling cascade, ultimately leading to the suppression of tumor growth.
Experimental Protocols
The following section details the methodologies employed in the key in vivo efficacy studies of this compound.
MCF-7 Xenograft Model Protocol
1. Cell Culture:
-
MCF-7 human breast adenocarcinoma cells, containing the PIK3CA E545K mutation, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu), typically 6-8 weeks old, are used.
-
Animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.
3. Tumor Implantation:
-
MCF-7 cells are harvested during their exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor take rate and growth.
-
A suspension containing approximately 5 x 10^6 cells is subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 150-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Treatment is administered daily by oral gavage for the duration of the study (e.g., 21 days).
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Summary and Conclusion
This compound demonstrates robust, dose-dependent antitumor activity in a PIK3CA-mutant breast cancer xenograft model. Its high selectivity for PI3Kα translates to significant tumor growth inhibition at well-tolerated doses. The provided experimental protocols offer a framework for the preclinical evaluation of this and similar targeted therapies. Further investigation in a broader range of xenograft models, including patient-derived xenografts (PDXs), will be crucial in further elucidating the therapeutic potential of this compound.
Preclinical Pharmacokinetic Profile of PF-06843195: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making PI3Kα an attractive target for therapeutic intervention.[1][3] Understanding the pharmacokinetic properties of this compound in preclinical species is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, including detailed experimental methodologies and a visualization of the relevant signaling pathway.
Pharmacokinetic Properties in Rats
The preclinical pharmacokinetic profile of this compound has been characterized in male Wistar Han rats.[1] The key pharmacokinetic parameters following intravenous and oral administration are summarized in the table below.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Half-Life (t½) | 3.6 hours | - |
| Plasma Clearance (CL) | 30 mL/min/kg | - |
| Volume of Distribution (Vd) | 3.0 L/kg | - |
| Oral Bioavailability (F) | - | 25% |
| Data derived from studies in Male Wistar Han Rats. |
Following intravenous administration, this compound exhibits a moderate half-life, high plasma clearance, and a large volume of distribution, suggesting extensive distribution into tissues. The oral bioavailability was determined to be 25% in rats.
Experimental Protocols
While specific details from the primary literature's supplementary information are not publicly available, standard methodologies for such preclinical pharmacokinetic studies are well-established.
In Vivo Rat Pharmacokinetic Study (General Protocol)
A typical experimental design for assessing the pharmacokinetics of a compound like this compound in rats would involve the following steps:
-
Animal Model: Male Wistar Han rats are commonly used for such studies.
-
Dosing:
-
Intravenous (IV): The compound is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion into a cannulated vein (e.g., jugular vein).
-
Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a cannulated artery (e.g., carotid artery) or vein. Sampling times are designed to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PI3Kα, a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed preclinical data on the metabolism, excretion, and plasma protein binding of this compound are not extensively available in the public domain. However, based on the high plasma clearance observed in rats, it is anticipated that the compound undergoes significant metabolism. In vitro studies using liver microsomes from various species are standard practice to investigate metabolic pathways and potential for drug-drug interactions. Similarly, plasma protein binding assays, often utilizing equilibrium dialysis, are crucial for determining the unbound fraction of the drug, which is pharmacologically active.
Experimental Workflow
The preclinical evaluation of a compound like this compound typically follows a structured workflow to characterize its pharmacokinetic properties.
Caption: A typical preclinical pharmacokinetic workflow for a drug candidate.
Conclusion
The available preclinical data in rats indicate that this compound possesses pharmacokinetic properties that support further investigation. The compound is orally bioavailable and demonstrates a distribution profile consistent with tissue penetration. Further studies are required to fully elucidate its metabolic fate, excretion pathways, and pharmacokinetic profile in other preclinical species to build a comprehensive understanding for potential clinical translation. This guide provides a foundational overview for researchers and scientists involved in the development of PI3Kα inhibitors.
References
PF-06843195: A Deep Dive into its Selectivity Profile Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of PF-06843195, a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. The information presented herein is curated from primary scientific literature to support research and development efforts in oncology and related fields.
Executive Summary
This compound is a novel small molecule inhibitor demonstrating exceptional selectivity for the PI3Kα isoform over other class I PI3K isoforms (β, δ, and γ) and the mammalian target of rapamycin (mTOR). This high degree of selectivity is critical for minimizing off-target effects and potentially improving the therapeutic index in clinical applications. This document details the quantitative selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been rigorously characterized using both biochemical and cellular assays. The data consistently highlights its potent and selective inhibition of PI3Kα.
Biochemical Assay Data
In biochemical kinase assays, this compound exhibits sub-nanomolar affinity for PI3Kα and a clear selectivity margin over the PI3Kδ isoform.[1]
| Target | Ki (nM) |
| PI3Kα | < 0.018 |
| PI3Kδ | 0.28 |
Table 1: Biochemical Inhibition Constants (Ki) of this compound.
Cellular Assay Data
The isoform-specific potency of this compound was further evaluated in a cellular context using Rat1 fibroblasts engineered to express N-terminally myristoylated forms of each PI3K class IA isoform.[1] The compound's activity against the downstream effector pAKT was also assessed in human breast cancer cell lines.
| Target | Cell Line | IC50 (nM) |
| PI3Kα | Rat1 fibroblasts | 18 |
| PI3Kβ | Rat1 fibroblasts | 360 |
| PI3Kδ | Rat1 fibroblasts | 160 |
| mTOR | Rat1 fibroblasts | 1500 |
Table 2: Cellular Isoform Selectivity (IC50) of this compound.
| Target | Cell Line | IC50 (nM) |
| pAKT (T308) | MCF7 | 7.8 |
| pAKT (T308) | T47D | 8.7 |
Table 3: Inhibition of Downstream Signaling (pAKT) by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on the primary literature.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory constant (Ki) of this compound against purified PI3K isoforms.
Methodology: A competitive biochemical assay was utilized to measure the affinity of this compound for the PI3Kα and PI3Kδ isoforms. The assay principle is based on the displacement of a known fluorescently labeled ligand from the ATP-binding site of the kinase by the inhibitor.
-
Enzymes: Recombinant human PI3Kα and PI3Kδ were used.
-
Assay Principle: A fluorescence polarization-based competition binding assay.
-
Procedure:
-
A reaction mixture containing the respective PI3K isoform and a fluorescently labeled tracer was prepared in assay buffer.
-
Serial dilutions of this compound were added to the reaction mixture.
-
The plate was incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization was measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration was used to calculate the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.
Cellular Isoform Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms in a cellular environment.
Methodology: Rat1 fibroblasts, which do not endogenously express PI3Kδ, were engineered to stably express myristoylated (myr) and HA-tagged catalytic subunits of human PI3Kα, PI3Kβ, or PI3Kδ. The myristoylation targets the catalytic subunits to the cell membrane, rendering their activity independent of upstream receptor tyrosine kinase signaling.
-
Cell Lines: Engineered Rat1 fibroblast cell lines expressing myr-HA-p110α, myr-HA-p110β, or myr-HA-p110δ.
-
Assay Principle: Measurement of the inhibition of phosphorylation of a downstream effector, AKT, at serine 473 (pAKT S473) by an electrochemiluminescence-based immunoassay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with a serial dilution of this compound for a specified duration.
-
Cells were lysed, and the protein concentration of the lysates was determined.
-
The levels of pAKT (S473) in the cell lysates were quantified using an electrochemiluminescence-based immunoassay kit.
-
-
Data Analysis: The percentage of pAKT inhibition relative to vehicle-treated controls was plotted against the inhibitor concentration, and the IC50 values were determined using a four-parameter logistic fit.
pAKT (T308) Inhibition Assay in Cancer Cell Lines
Objective: To assess the potency of this compound in inhibiting the PI3K pathway in relevant cancer cell lines.
Methodology: A Western blot analysis was performed to measure the inhibition of AKT phosphorylation at threonine 308 (pAKT T308) in the human breast cancer cell lines MCF7 and T47D.
-
Cell Lines: MCF7 and T47D human breast cancer cells.
-
Procedure:
-
Cells were seeded and allowed to attach.
-
Cells were treated with various concentrations of this compound for a defined period.
-
Whole-cell lysates were prepared, and protein concentrations were normalized.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies specific for pAKT (T308) and total AKT (as a loading control).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection, followed by visualization with an enhanced chemiluminescence reagent.
-
-
Data Analysis: The intensity of the pAKT bands was quantified and normalized to the total AKT bands. The percentage of inhibition was calculated relative to vehicle-treated cells, and IC50 values were determined by non-linear regression analysis.
Visualizations
PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cellular Selectivity Assay
The following diagram outlines the workflow for determining the cellular selectivity of this compound using engineered Rat1 fibroblast cell lines.
Caption: Workflow for determining the cellular IC50 of this compound against PI3K isoforms.
References
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a frequently dysregulated pathway in human cancer.
The PI3K/AKT/mTOR Signaling Pathway: A Technical Guide to its Dysregulation and Analysis in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1] Given its central role in cellular homeostasis, it is unsurprising that dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the PI3K/AKT/mTOR pathway, quantitative data on the frequency of its dysregulation in various cancers, and detailed experimental protocols for its investigation.
The Core Signaling Cascade
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[1] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as protein kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).
Recruitment to the plasma membrane brings Akt into proximity with PDK1 and mTOR Complex 2 (mTORC2), leading to its full activation through phosphorylation at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
Caption: The core PI3K/AKT/mTOR signaling cascade.
Dysregulation in Human Cancer: A Quantitative Overview
The PI3K/AKT/mTOR pathway is one of the most frequently altered signaling networks in human cancers. These alterations can occur at multiple nodes within the pathway, leading to its constitutive activation and promoting tumorigenesis. The most common alterations include mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss or mutation of the tumor suppressor PTEN, and mutations in AKT1.
Frequency of PI3K/AKT/mTOR Pathway Alterations
The tables below summarize the frequency of somatic mutations and alterations in key components of the PI3K/AKT/mTOR pathway across a range of solid tumors. These data highlight the prevalence of pathway dysregulation and underscore its importance as a therapeutic target.
Table 1: Frequency of PIK3CA Mutations in Various Cancers
| Cancer Type | PIK3CA Mutation Frequency (%) |
| Endometrial Carcinoma | 36% - 52% |
| Breast Cancer | 31% - 45% |
| Cervical Cancer | 26% - 29% |
| Bladder Cancer | 17.4% - 22% |
| Head and Neck Squamous Cell Carcinoma | 11% - 21% |
| Colorectal Cancer | 14% - 32% |
| Ovarian Cancer | 12% - 21.6% |
| Glioblastoma Multiforme | 11% |
| Lung Squamous Cell Carcinoma | 7% - 14.9% |
| Lung Adenocarcinoma | 2% |
Table 2: Frequency of PTEN Alterations (Mutations and Loss) in Various Cancers
| Cancer Type | PTEN Mutation/Loss Frequency (%) |
| Endometrial Cancer | ~50% (Loss) |
| Prostate Cancer | ~52% (Loss) |
| Glioblastoma Multiforme | High frequency of loss |
| Breast Cancer | ~30% (Loss) |
| Colorectal Cancer | 5% - 30% (Mutations/Loss) |
| Melanoma | High frequency of inactivation |
Table 3: Frequency of AKT1 Mutations in Various Cancers
| Cancer Type | AKT1 Mutation Frequency (%) |
| Breast Cancer | 3.2% - 8% |
| Endometrial Cancer | 4.1% |
| Colorectal Cancer | ~6% |
| Ovarian Cancer | ~2% |
Table 4: Frequency of PIK3R1 Mutations in Various Cancers
| Cancer Type | PIK3R1 Mutation Frequency (%) |
| Endometrial Carcinoma | ~31% |
| Glioblastoma Multiforme | ~11% |
| Colorectal Cancer | ~8% |
| Breast Cancer | ~2.9% |
| Ovarian Cancer | ~3.8% |
Methodologies for Studying the PI3K/AKT/mTOR Pathway
A variety of experimental techniques are employed to investigate the status and activity of the PI3K/AKT/mTOR pathway in cancer. These methods range from analyzing protein expression and phosphorylation to measuring enzymatic activity.
Western Blotting for Pathway Component Analysis
Western blotting is a fundamental technique used to detect and quantify the expression levels of total and phosphorylated proteins within the PI3K/AKT/mTOR pathway. This allows for an assessment of pathway activation, as the phosphorylation of key components such as Akt and S6K is indicative of upstream signaling activity.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Lyse cultured cells or homogenized tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Workflow for Western Blotting analysis.
Immunohistochemistry (IHC) for In Situ Analysis
Immunohistochemistry allows for the visualization of protein expression and localization within the context of tissue architecture. This is particularly valuable for assessing pathway activation in tumor samples and correlating it with histopathological features.
Experimental Protocol: Immunohistochemistry
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate with a primary antibody (e.g., anti-PTEN, anti-p-Akt Ser473) for 1 hour at room temperature or overnight at 4°C.
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent for signal amplification.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Image the slides using a bright-field microscope.
-
Scoring of staining intensity and percentage of positive cells can be performed manually by a pathologist or with image analysis software.
-
Caption: General workflow for Immunohistochemistry.
In Vitro Kinase Assays
In vitro kinase assays directly measure the enzymatic activity of specific kinases in the pathway, such as PI3K and mTOR. These assays are crucial for screening potential inhibitors and for detailed mechanistic studies.
Experimental Protocol: In Vitro PI3K Kinase Assay
-
Immunoprecipitation of PI3K:
-
Lyse cells and immunoprecipitate PI3K using a specific antibody (e.g., anti-p85) and protein A/G-agarose beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing PIP2 as a substrate and [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding 1N HCl.
-
-
Lipid Extraction and Analysis:
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the radiolabeled PIP3 product by thin-layer chromatography (TLC).
-
Visualize and quantify the ³²P-labeled PIP3 using autoradiography or a phosphorimager.
-
Experimental Protocol: In Vitro mTOR Kinase Assay (ELISA-based)
-
Immunoprecipitation of mTOR:
-
Immunoprecipitate mTORC1 or mTORC2 from cell lysates using antibodies specific for Raptor or Rictor, respectively.
-
-
Kinase Reaction:
-
Incubate the immunoprecipitated mTOR complex in a well pre-coated with a recombinant substrate (e.g., p70S6K for mTORC1).
-
Add ATP to initiate the kinase reaction.
-
-
Detection:
-
Wash the well to remove non-bound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., anti-p-p70S6K Thr389).
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance to quantify mTOR activity.
-
Caption: Workflows for in vitro PI3K and mTOR kinase assays.
Therapeutic Implications
The high frequency of PI3K/AKT/mTOR pathway activation in cancer has made it a major focus for the development of targeted therapies. Several classes of inhibitors have been developed, including:
-
Pan-PI3K inhibitors: Target all class I PI3K isoforms.
-
Isoform-specific PI3K inhibitors: Offer potentially greater specificity and reduced off-target effects.
-
mTOR inhibitors (rapalogs and mTORC1/2 kinase inhibitors): Target mTORC1 or both mTORC1 and mTORC2.
-
Dual PI3K/mTOR inhibitors: Inhibit both PI3K and mTOR kinases.
-
AKT inhibitors: Directly target the Akt kinase.
The selection of an appropriate inhibitor may depend on the specific genetic alteration driving pathway activation in a given tumor. A thorough understanding of the methodologies to assess pathway status is therefore critical for both preclinical drug development and the clinical implementation of these targeted agents.
References
An In-Depth Technical Guide to PF-06843195 for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the frequently dysregulated PI3K/mTOR signaling pathway in human cancers, including breast cancer.[1][2][3] Its high selectivity for PI3Kα over other Class I PI3K isoforms and the mammalian target of rapamycin (mTOR) suggests a potential for a wider therapeutic window, possibly mitigating side effects associated with broader inhibition of the PI3K pathway.[3] Developed through structure-based drug design, this compound demonstrates significant suppression of the PI3K/mTOR signaling pathway and has shown durable antitumor efficacy in preclinical models.[2]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Metric | Value (nM) | Cell Line/System | Reference |
| PI3Kα | Biochemical Kinase Assay | Kᵢ | < 0.018 | N/A | |
| PI3Kδ | Biochemical Kinase Assay | Kᵢ | 0.28 | N/A | |
| PI3Kα | Cell-Based Isoform Potency | IC₅₀ | 18 | Rat1 fibroblasts | |
| PI3Kβ | Cell-Based Isoform Potency | IC₅₀ | 360 | Rat1 fibroblasts | |
| PI3Kδ | Cell-Based Isoform Potency | IC₅₀ | 160 | Rat1 fibroblasts | |
| mTOR | Cellular Selectivity | IC₅₀ | 1500 | Rat1 fibroblasts | |
| pAKT (T308) Inhibition | Cellular Phosphorylation Assay | IC₅₀ | 7.8 | MCF7 | |
| pAKT (T308) Inhibition | Cellular Phosphorylation Assay | IC₅₀ | 8.7 | T47D | |
| Cell Proliferation | Cell Viability Assay | IC₅₀ | 62 | MCF7 | |
| Cell Proliferation | Cell Viability Assay | IC₅₀ | 32 | T47D |
Table 2: Pharmacokinetic Profile in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Unit | Reference |
| Oral Bioavailability | Oral | 10 | 25 | % | |
| Half-life (t₁/₂) | Intravenous | 2 | 3.6 | h | |
| Plasma Clearance | Intravenous | 2 | 30 | mL/min/kg | |
| Volume of Distribution | Intravenous | 2 | 3.0 | L/kg |
Note: In vivo efficacy data in breast cancer xenograft models, such as tumor growth inhibition (TGI), have been mentioned in the literature but specific quantitative data is not publicly available at this time.
Signaling Pathway and Experimental Workflow Visualizations
Diagram 1: The PI3K/AKT/mTOR Signaling Pathway and the Action of this compound
Caption: PI3K/AKT/mTOR pathway and this compound's inhibitory action.
Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound
Caption: In vitro experimental workflow for this compound evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, CHAPS)
-
This compound serial dilutions
-
ADP detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add a defined amount of a specific PI3K isoform to each well of the assay plate.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol of the ADP detection kit.
-
Measure the signal (e.g., luminescence or TR-FRET) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the Kᵢ or IC₅₀ values by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the viability and proliferation of breast cancer cell lines.
-
Reagents and Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound serial dilutions
-
MTT reagent or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Solubilization buffer (for MTT assay)
-
-
Procedure:
-
Seed the breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization buffer to dissolve the crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.
-
pAKT Inhibition Assay (Western Blot)
This assay is used to confirm the on-target effect of this compound by measuring the phosphorylation status of AKT, a downstream effector of PI3K.
-
Reagents and Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D)
-
Cell culture medium
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pAKT (e.g., Ser473 or Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pAKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pAKT inhibition.
-
Potential Mechanisms of Resistance and Future Directions
While specific resistance mechanisms to this compound have not been detailed in the literature, general mechanisms of resistance to PI3K inhibitors in breast cancer are well-documented and may be relevant. These include:
-
Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.
-
Secondary mutations in PIK3CA: Alterations in the drug-binding site of PI3Kα can reduce the efficacy of the inhibitor.
-
Upregulation of other PI3K isoforms: Increased activity of other isoforms, like PI3Kβ, can maintain downstream signaling.
-
Activation of downstream effectors: Alterations in downstream components like mTOR can render the cells independent of upstream PI3K signaling.
Future research on this compound will likely focus on:
-
In vivo efficacy studies: Thorough evaluation in various breast cancer xenograft and patient-derived xenograft (PDX) models is needed to establish its anti-tumor activity in a physiological context.
-
Combination therapies: Investigating synergistic effects with other targeted agents (e.g., CDK4/6 inhibitors, HER2 inhibitors) or chemotherapy to enhance efficacy and overcome potential resistance.
-
Clinical development: As a preclinical candidate, the progression of this compound into Phase I clinical trials will be a critical step to evaluate its safety, tolerability, and preliminary efficacy in patients with breast cancer.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
References
a PI3Kα-selective inhibitor may provide the opportunity to spare patients the side effects associated with broader inhibition of the class I PI3K family.
A Technical Guide to PI3Kα-Selective Inhibition: Mitigating Off-Target Toxicity in Cancer Therapy
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit, is one of the most common events in human cancers, making it a prime therapeutic target.[1][2] Early development efforts focused on pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, δ, γ). However, this broad inhibition often leads to significant on-target toxicities due to the essential physiological roles of the different isoforms.[3][4] Consequently, a PI3Kα-selective inhibitor presents an opportunity to spare patients from the side effects associated with broader inhibition of the class I PI3K family, potentially offering a wider therapeutic window and improved clinical outcomes.
This technical guide provides an in-depth analysis of the rationale for PI3Kα-selective inhibition, a comparison of adverse event profiles, and detailed experimental protocols relevant to the development and characterization of these targeted agents.
The Class I PI3K Family: Isoforms and Functions
The class I PI3Ks are heterodimeric enzymes composed of a catalytic (p110) and a regulatory subunit. There are four catalytic isoforms with distinct expression patterns and non-redundant physiological functions, which is crucial for understanding the toxicity profiles of their inhibitors.
-
PI3Kα (p110α) : Encoded by PIK3CA, this isoform is ubiquitously expressed. It plays a primary role in mediating signals from receptor tyrosine kinases (RTKs) that control cell growth and glucose metabolism. Activating mutations in PIK3CA are frequent in various cancers, making p110α a key oncogenic driver.
-
PI3Kβ (p110β) : Also ubiquitously expressed, p110β is activated by both RTKs and G-protein coupled receptors (GPCRs). It has been implicated in thrombosis and has a secondary role in insulin signaling.
-
PI3Kδ (p110δ) : Expression is largely restricted to hematopoietic cells. It is critical for the activation, proliferation, and function of immune cells, particularly B- and T-cells.
-
PI3Kγ (p110γ) : Primarily expressed in leukocytes, p110γ is activated by GPCRs and plays a significant role in immune responses and inflammation.
The PI3K/Akt Signaling Pathway and Rationale for Selectivity
Upon activation by growth factors or other stimuli, class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of substrates involved in cell survival, proliferation, and metabolism. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
The rationale for isoform selectivity stems directly from the distinct physiological roles of the p110 subunits. Inhibiting ubiquitously expressed isoforms involved in core processes like glucose homeostasis (p110α) or immune function (p110δ) predictably leads to on-target toxicities such as hyperglycemia or immune-related adverse events. A pan-inhibitor blocks all isoforms simultaneously, leading to a combination of these toxicities. In contrast, an α-selective inhibitor primarily targets the p110α isoform, which is frequently mutated in cancer, while sparing other isoforms, thereby narrowing the side-effect profile.
References
- 1. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
PF-06843195: A Technical Overview of its Preclinical Antitumor Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in a variety of solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro potency, and pharmacokinetic profile. While extensive in vivo antitumor efficacy data in solid tumor models remains to be publicly detailed, this guide consolidates the existing foundational knowledge to support further research and development efforts.
Core Mechanism of Action: Selective PI3Kα Inhibition
This compound exerts its antitumor potential by selectively targeting the p110α catalytic subunit of PI3K.[1] The PI3K pathway is a critical intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene (which encodes p110α), is a common driver of oncogenesis in many solid tumors.[1][3] By specifically inhibiting PI3Kα, this compound aims to block the downstream signaling cascade, thereby inhibiting tumor cell growth and promoting apoptosis.
The selectivity of this compound for the α-isoform over other Class I PI3K isoforms (β, δ, and γ) is a key characteristic, potentially offering a wider therapeutic window and a more favorable safety profile by minimizing off-target effects.
In Vitro Potency and Cellular Activity
Biochemical and cellular assays have demonstrated the high potency and selectivity of this compound. The table below summarizes the key in vitro activity data.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | PI3Kα | Ki | < 0.018 |
| Biochemical Kinase Assay | PI3Kδ | Ki | 0.28 |
| Cellular Assay (Rat1 Fibroblasts) | PI3Kα | IC50 | 18 |
| Cellular Assay (Rat1 Fibroblasts) | PI3Kβ | IC50 | 360 |
| Cellular Assay (Rat1 Fibroblasts) | PI3Kδ | IC50 | 160 |
| Cellular Assay (Rat1 Fibroblasts) | mTOR | IC50 | 1500 |
| Cell Proliferation Assay | MCF7 (Breast Cancer) | IC50 | 62 |
| Cell Proliferation Assay | T47D (Breast Cancer) | IC50 | 32 |
| pAKT (T308) Inhibition Assay | MCF7 (Breast Cancer) | IC50 | 7.8 |
| pAKT (T308) Inhibition Assay | T47D (Breast Cancer) | IC50 | 8.7 |
Signaling Pathway Inhibition
This compound effectively suppresses the PI3K/AKT/mTOR signaling pathway. Upon inhibition of PI3Kα, the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein is significantly reduced. This disruption of the signaling cascade is central to the compound's proposed antitumor activity.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of this compound against PI3K isoforms was determined using biochemical kinase assays. These assays typically involve incubating the purified enzyme with the inhibitor at various concentrations, followed by the addition of the substrate (e.g., ATP and PIP2). The kinase activity is then measured, often by quantifying the amount of product (PIP3) formed, using methods such as ADP-Glo™ Kinase Assay. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is then calculated.
Cellular Assays for PI3K Isoform Selectivity
To assess the isoform-specific potency in a cellular context, Rat1 fibroblasts engineered to express N-terminally myristoylated forms of each PI3K class IA isoform were utilized. These cells were treated with varying concentrations of this compound, and the inhibition of downstream signaling (e.g., phosphorylation of AKT) was measured by techniques such as Western blotting or ELISA to determine the IC50 values for each isoform.
Cell Proliferation Assays
The antiproliferative effects of this compound were evaluated in cancer cell lines, such as the breast cancer cell lines MCF7 and T47D. Cells were seeded in multi-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). Cell viability was then assessed using colorimetric assays like the CellTiter-Glo® Luminescent Cell Viability Assay, and the IC50 values were determined from the dose-response curves.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Pharmacokinetic Profile
Pharmacokinetic studies in male Wistar Han rats have provided initial insights into the drug-like properties of this compound.
| Species | Dose and Route | Bioavailability (%) | Half-life (h) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Rat | 10 mg/kg (Oral) | 25 | - | - | - |
| Rat | 2 mg/kg (Intravenous) | - | 3.6 | 30 | 3.0 |
Data from reference
Antitumor Efficacy in Solid Tumors (In Vivo)
To date, specific quantitative data on the in vivo antitumor efficacy of this compound in various solid tumor xenograft models has not been detailed in publicly available literature. While the potent in vitro activity and favorable selectivity profile suggest potential for in vivo efficacy, further studies are required to establish the therapeutic potential of this compound in preclinical models of different cancer types. The primary publication on the discovery of this compound indicates that a related compound was advanced to in vivo studies but exhibited low oral absorption, and does not present in vivo efficacy data for this compound itself.
Conclusion and Future Directions
This compound is a highly potent and selective PI3Kα inhibitor with demonstrated in vitro activity against breast cancer cell lines and a promising pharmacokinetic profile in rats. Its mechanism of action, targeting a key oncogenic pathway, makes it a compound of significant interest for the treatment of solid tumors harboring PIK3CA mutations or other alterations leading to PI3K pathway activation.
The critical next step in the preclinical development of this compound is the comprehensive evaluation of its in vivo antitumor efficacy across a panel of solid tumor xenograft and patient-derived xenograft (PDX) models. Such studies will be essential to determine optimal dosing schedules, identify potential biomarkers of response, and provide the necessary foundation for any future clinical investigation. Researchers are encouraged to build upon the foundational data presented here to further explore the therapeutic potential of this selective PI3Kα inhibitor.
References
Methodological & Application
Application Notes and Protocols: Synthesis of PF-06843195
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06843195, also known as 2,2-difluoroethyl (3S)-3-{[2'-amino-5-fluoro-2-(morpholin-4-yl)-4,5'-bipyrimidin-6-yl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2] The dysregulation of the PI3K/mTOR signaling pathway is a frequent occurrence in human cancers, making PI3Kα a key therapeutic target.[1][3] This document provides a detailed protocol for the chemical synthesis of this compound, compiled from published literature. Additionally, it presents key quantitative data regarding its biological activity and pharmacokinetic properties to support its application in preclinical research and drug development.
Biological Activity and Pharmacokinetic Data
This compound demonstrates high potency and selectivity for PI3Kα over other PI3K isoforms and mTOR.[2] Its discovery was the result of a structure-based drug design program aimed at optimizing isoform selectivity to potentially reduce side effects associated with broader PI3K family inhibition.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Ki (nM) | Cellular IC50 (nM) |
| PI3Kα | < 0.018 | 18 |
| PI3Kβ | >3000-fold selectivity vs PI3Kα | 360 |
| PI3Kδ | 0.28 | 160 |
| mTOR | - | 1500 |
Data sourced from multiple publications.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing |
| Oral Bioavailability | 25% | 10 mg/kg |
| Half-life (t1/2) | 3.6 hours | 2 mg/kg (IV) |
| Plasma Clearance | 30 mL/min/kg | 2 mg/kg (IV) |
| Volume of Distribution | 3.0 L/kg | 2 mg/kg (IV) |
Data sourced from MedchemExpress and Network of Cancer Research.
Synthesis Methodology
The synthesis of this compound is a multi-step process that involves the construction of a key dihydropyrrolopyrimidine (DHPP) intermediate followed by a Suzuki coupling to introduce the bipyrimidine moiety. The final steps involve deprotection and installation of the difluoroethyl carbamate side chain.
Experimental Workflow
References
Application Notes and Protocols for PF-06843195 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06843195 is a highly potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4] this compound exerts its anti-cancer effects by suppressing this pathway, leading to the inhibition of cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound selectively inhibits the p110α catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire PI3K/AKT/mTOR signaling cascade is suppressed, affecting crucial cellular processes such as cell growth, proliferation, and survival.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.
| Parameter | Target/Cell Line | Value (nM) | Reference |
| Biochemical Assay (Ki) | PI3Kα | <0.018 | |
| PI3Kδ | 0.28 | ||
| Cellular Assay (IC50) | Rat1-PI3Kα | 18 | |
| Rat1-PI3Kβ | 360 | ||
| Rat1-PI3Kδ | 160 | ||
| mTOR | 1500 | ||
| Cell Proliferation (IC50) | MCF7 (Breast Cancer) | 62 | |
| T47D (Breast Cancer) | 32 | ||
| Target Engagement (IC50) | pAKT (T308) in MCF7 | 7.8 | |
| pAKT (T308) in T47D | 8.7 |
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 589.6 g/mol ), add 169.6 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF7, T47D)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A common concentration range to test is 0.1 nM to 10 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for PF-06843195 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the selective PI3Kα inhibitor, PF-06843195, in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making PI3Kα an attractive therapeutic target.[2] Preclinical evaluation of this compound in appropriate animal models is a critical step in its development as a potential anti-cancer agent.
Mechanism of Action
This compound selectively inhibits the catalytic activity of the p110α subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently mTOR. This cascade ultimately results in the inhibition of cell growth, proliferation, and survival in cancer cells with a dysregulated PI3K pathway.
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo pharmacokinetic data for this compound.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay | IC50 (nM) | Reference |
| PI3Kα (Rat1 fibroblasts) | Cellular | 18 | [1] |
| PI3Kβ (Rat1 fibroblasts) | Cellular | 360 | [1] |
| PI3Kδ (Rat1 fibroblasts) | Cellular | 160 | |
| mTOR | Cellular | 1500 | |
| MCF7 (Breast Cancer) | Proliferation | 62 | |
| T47D (Breast Cancer) | Proliferation | 32 | |
| pAKT (T308) in MCF7 | Cellular | 7.8 | |
| pAKT (T308) in T47D | Cellular | 8.7 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Oral Bioavailability | Oral Gavage | 10 mg/kg | 25% | |
| Half-life (t½) | Intravenous | 2 mg/kg | 3.6 hours | |
| Plasma Clearance | Intravenous | 2 mg/kg | 30 mL/min/kg | |
| Volume of Distribution | Intravenous | 2 mg/kg | 3.0 L/kg |
Note: Specific dosage and administration details for this compound in mouse efficacy models are not publicly available in the searched resources. The following protocols are based on general methodologies for similar PI3K inhibitors in mouse xenograft models.
Experimental Protocols
General Workflow for a Mouse Xenograft Study
Caption: General experimental workflow for an in vivo mouse xenograft study.
Detailed Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a framework for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
Compound: this compound
-
Vehicle: A suitable vehicle for oral administration. Based on protocols for similar compounds, a formulation of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water is a common choice. Alternatively, a solution of 10% NMP and 90% PEG300 has been used for other PI3K inhibitors.
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Cancer Cells: A human cancer cell line with a known PIK3CA mutation or PI3K pathway activation (e.g., MCF7, T47D).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel® Basement Membrane Matrix (optional, to enhance tumor take rate).
-
Sterile PBS and syringes.
-
Calipers for tumor measurement.
2. Animal Handling and Acclimation:
-
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House mice in a pathogen-free environment with ad libitum access to food and water.
-
Allow a minimum of one week for acclimatization before the start of the experiment.
3. Cell Preparation and Inoculation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Preparation and Administration:
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the this compound formulation.
-
Accurately weigh the required amount of this compound and suspend it in the chosen vehicle.
-
Ensure a homogenous suspension through vortexing or sonication.
-
-
Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
The dosing volume should be consistent across all animals (typically 100-200 µL for mice).
-
A suggested starting dose, based on pharmacokinetic data in rats and typical doses for other PI3K inhibitors in mice, could be in the range of 10-50 mg/kg, administered daily. However, dose-ranging studies are recommended to determine the optimal efficacious and well-tolerated dose.
-
6. Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant distress or weight loss (>20%).
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
7. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
Conclusion
References
Application Notes and Protocols for Cell Viability Assays with PF-06843195
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of PF-06843195 on cell viability. This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2] Dysregulation of the PI3K/mTOR signaling pathway is a frequent occurrence in human cancers, making PI3Kα a key target for cancer therapy.[3][4] this compound has demonstrated anti-cancer activities by suppressing the PI3K/mTOR signaling pathway.[1]
The following sections detail the mechanism of action of this compound, present its inhibitory activity in a structured format, and provide comprehensive protocols for conducting cell viability assays using this compound.
Mechanism of Action
This compound selectively inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN. By inhibiting PI3Kα, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of downstream effectors such as AKT and mTOR. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The inhibitory activity of this compound against various PI3K isoforms and its effect on the proliferation of cancer cell lines are summarized below.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Isoform | IC50 (nM) in Rat1 fibroblasts | Ki (nM) in biochemical kinase assay |
| PI3Kα | 18 | < 0.018 |
| PI3Kβ | 360 | Not Reported |
| PI3Kδ | 160 | 0.28 |
| mTOR | 1500 | Not Reported |
Data sourced from MedchemExpress and Network of Cancer Research.
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) for Proliferation Inhibition | IC50 (nM) for pAKT (T308) Inhibition |
| MCF7 | 62 | 7.8 |
| T47D | 32 | 8.7 |
Data sourced from MedchemExpress and Network of Cancer Research.
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT and CellTiter-Glo® assays. The choice of assay depends on the experimental needs, available equipment, and cell type.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of CellTiter-Glo® Buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is completely dissolved.
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
References
Application Notes and Protocols for In Vitro IC50 Determination of PF-06843195
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human cancers.[4][5] PI3Kα, the p110α catalytic subunit of Class IA PI3K, is one of the most frequently mutated kinases in human cancer, making it a key therapeutic target. Accurate determination of the half-maximal inhibitory concentration (IC50) of compounds like this compound against their target kinase is a fundamental step in drug discovery and development, providing a quantitative measure of their potency.
These application notes provide a detailed protocol for determining the IC50 value of this compound against PI3Kα using a luminescence-based in vitro kinase assay. The ADP-Glo™ Kinase Assay is highlighted here as a robust and sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the reported in vitro inhibitory activities of this compound against various PI3K isoforms and in cellular assays.
| Target/Assay | IC50 / Ki | Notes | Reference |
| Biochemical Assays | |||
| PI3Kα | Ki < 0.018 nM | Highly potent inhibition | |
| PI3Kδ | Ki = 0.28 nM | Selective over PI3Kδ | |
| Cellular Assays | |||
| Rat1 fibroblasts (PI3Kα) | IC50 = 18 nM | Demonstrates cellular potency | |
| Rat1 fibroblasts (PI3Kβ) | IC50 = 360 nM | Selective over PI3Kβ | |
| Rat1 fibroblasts (PI3Kδ) | IC50 = 160 nM | Selective over PI3Kδ | |
| MCF7 breast cancer cells | IC50 = 62 nM | Anti-proliferative activity | |
| T47D breast cancer cells | IC50 = 32 nM | Anti-proliferative activity | |
| pAKT (T308) in MCF7 cells | IC50 = 7.8 nM | Target engagement marker | |
| pAKT (T308) in T47D cells | IC50 = 8.7 nM | Target engagement marker | |
| mTOR | IC50 = 1500 nM | Highly selective over mTOR |
Experimental Protocol: In Vitro Kinase Assay for this compound IC50 Determination using ADP-Glo™
This protocol outlines the determination of the IC50 value of this compound against recombinant human PI3Kα (p110α/p85α) using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Enzyme: Recombinant human PI3Kα (p110α/p85α)
-
Inhibitor: this compound
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Cofactor: ATP
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Buffer: Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Plates: White, opaque 384-well plates
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in kinase reaction buffer to create a range of concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase reaction buffer).
-
Add the PI3Kα enzyme and the PIP2 substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the assay, which should be determined empirically.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a known potent PI3Kα inhibitor (or no kinase) as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro IC50 determination of this compound.
Caption: Workflow for the in vitro IC50 determination of this compound using the ADP-Glo™ assay.
References
Application Notes and Protocols for Testing PF-06843195 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[5] this compound has demonstrated significant anti-proliferative activity in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K. These application notes provide detailed protocols for utilizing established breast cancer xenograft models to evaluate the in vivo efficacy of this compound.
Mechanism of Action and Targeted Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling cascade. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of cellular processes, including cell survival, proliferation, and metabolism, ultimately leading to tumor growth inhibition.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Recommended Animal Models
Cell line-derived xenograft (CDX) models using human breast cancer cell lines with known PIK3CA mutations are highly recommended for evaluating the in vivo efficacy of this compound. The following cell lines are particularly relevant:
-
MCF-7: Luminal A, estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative human breast cancer cell line with a heterozygous E545K mutation in PIK3CA.
-
T-47D: Luminal A, ER+, PR+ human breast cancer cell line with a heterozygous H1047R mutation in PIK3CA.
Both cell lines are known to be sensitive to PI3Kα inhibition and are well-characterized for establishing subcutaneous xenografts in immunodeficient mice.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound, which provides a rationale for its in vivo evaluation.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | IC50 / Ki |
| Biochemical Kinase Assay | PI3Kα | <0.018 nM (Ki) |
| Biochemical Kinase Assay | PI3Kδ | 0.28 nM (Ki) |
| Cellular Assay | Rat1-myc-p110α | 18 nM |
| Cellular Assay | Rat1-myc-p110β | 360 nM |
| Cellular Assay | Rat1-myc-p110δ | 160 nM |
| Cellular Assay | mTOR | 1500 nM |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation | IC50 (Proliferation) | IC50 (pAKT T308 Inhibition) |
| MCF-7 | E545K | 62 nM | 7.8 nM |
| T-47D | H1047R | 32 nM | 8.7 nM |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for conducting in vivo efficacy studies of this compound.
Protocol 1: MCF-7 and T-47D Subcutaneous Xenograft Model
1. Animal Husbandry:
-
Use female immunodeficient mice (e.g., NU/NU, NOD-SCID, or NSG), 6-8 weeks of age.
-
House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a minimum of one week for acclimatization before any experimental procedures.
2. Estrogen Supplementation:
-
MCF-7 and T-47D cells are estrogen-dependent for tumor growth in vivo.
-
One week prior to cell inoculation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank of each mouse.
3. Cell Preparation and Inoculation:
-
Culture MCF-7 or T-47D cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
5. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control daily via oral gavage. The specific dose and schedule should be determined based on preliminary tolerability and efficacy studies. A starting point for dose-ranging studies could be based on previously reported preclinical data for similar PI3K inhibitors.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
At the end of the study, euthanize the animals and collect tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology).
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, tumor samples can be analyzed for the inhibition of PI3K pathway signaling.
Protocol 2: Western Blot Analysis of p-AKT
-
Excise tumors from treated and control animals at a specified time point after the last dose (e.g., 2-4 hours).
-
Snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the tissue and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-AKT to total AKT. A significant reduction in this ratio in the this compound-treated group compared to the control group indicates target engagement and pathway inhibition.
References
- 1. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06862309 | PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 5. pnas.org [pnas.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of PF-06843195
For Research Use Only.
Abstract
This document provides a detailed protocol for the analysis of PF-06843195, a selective PI3Kα inhibitor, using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not publicly available, this application note outlines a general reversed-phase HPLC method suitable for the analysis of small molecule compounds of similar nature. The provided protocol can serve as a starting point for method development and validation. Additionally, this note includes relevant physicochemical data for this compound and visual representations of the analytical workflow and its signaling pathway context.
Introduction
This compound is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1][2] As a selective inhibitor, this compound is a valuable tool for cancer research. Accurate and reliable analytical methods are essential for the characterization, quantification, and quality control of this compound in various research and development stages. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This application note provides a general HPLC protocol that can be adapted for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing appropriate analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅F₃N₈O₄ | |
| Molecular Weight | 498.46 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL) | |
| InChIKey | RTOREZYNLPQUKM-FQEVSTJZSA-N | |
| SMILES | C1CN(C[C@@]1(CO)Nc2c(c(-c3cnc(N)nc3)nc(n2)N4CCOCC4)F)C(=O)OCC(F)F |
Proposed HPLC Method for Analysis of this compound
The following is a general reversed-phase HPLC method that can be used as a starting point for the analysis of this compound. Method optimization and validation are required for specific applications.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or other suitable modifier).
-
Sample: this compound standard, sample solutions.
Chromatographic Conditions
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 243 nm (or as determined by UV scan) |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. For in vitro samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step will be necessary.
Example: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC system.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kα.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a general framework for the HPLC analysis of this compound. The proposed reversed-phase HPLC method, along with the provided protocols for standard and sample preparation, can be adapted and optimized for various research needs. The successful implementation of this method will enable accurate and precise quantification of this compound, facilitating further investigation into its therapeutic potential. It is imperative that the method is fully validated according to the relevant regulatory guidelines before its application in regulated environments.
References
Application Notes and Protocols: X-ray Crystallography of PF-06843195 in Complex with PI3Kα
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structural elucidation of the selective PI3Kα inhibitor, PF-06843195, in complex with its target, the p110α catalytic subunit of phosphoinositide 3-kinase α (PI3Kα). The provided protocols and data are intended to guide researchers in the fields of structural biology, cancer biology, and drug discovery.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a hallmark of many human cancers.[1][2] Consequently, PI3Kα has emerged as a key target for the development of novel anticancer therapies.[2]
This compound is a potent and highly selective inhibitor of PI3Kα.[2] Understanding the precise molecular interactions between this compound and PI3Kα is paramount for elucidating its mechanism of action and for the rational design of next-generation inhibitors with improved efficacy and selectivity. X-ray crystallography provides an atomic-level view of this interaction, revealing the binding mode of the inhibitor and the conformational changes it induces in the enzyme.
Data Presentation
Crystallographic Data for this compound in Complex with PI3Kα
The crystal structure of this compound bound to PI3Kα has been determined and deposited in the Protein Data Bank (PDB).
| Parameter | Value | Reference |
| PDB ID | 7K6M | |
| Resolution | 2.41 Å | |
| R-Value Work | 0.194 | |
| R-Value Free | 0.232 | |
| Space Group | Not Specified | |
| Unit Cell Dimensions | Not Specified |
Binding Affinity and Cellular Activity of this compound and Related Compounds
The following tables summarize the in vitro binding affinities and cellular potencies of this compound and precursor compounds against various PI3K isoforms and mTOR. This data highlights the high selectivity of this compound for PI3Kα.
Table 1: In Vitro Kinase Inhibition (Ki, nM)
| Compound | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kδ (Ki, nM) |
| This compound | < 0.018 | >1389-fold selectivity vs α | 0.28 |
| Compound 10 | 0.12 | 125-fold selectivity vs α | 37-fold selectivity vs α |
| Compound 11 | < 0.018 | >1389-fold selectivity vs α | >26-fold selectivity vs α |
Table 2: Cellular IC50 Values (nM)
| Compound | Rat1 PI3Kα | Rat1 PI3Kβ | Rat1 PI3Kδ | mTOR | MCF7 Proliferation | T47D Proliferation |
| This compound | 18 | 360 | 160 | 1500 | 62 | 32 |
| Compound 10 | 130 | - | - | - | - | - |
| Compound 11 | 6.8 | 94-fold selectivity vs α | 14-fold selectivity vs α | - | - | - |
Experimental Protocols
The following protocols are generalized from established methods for the expression, purification, and crystallization of PI3Kα in complex with small molecule inhibitors.
Expression and Purification of PI3Kα (p110α/p85α)
The heterodimeric PI3Kα complex, consisting of the p110α catalytic subunit and the p85α regulatory subunit, is typically expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9) to ensure proper folding and post-translational modifications.
Protocol:
-
Gene Subcloning: Subclone the human genes for p110α (with an N-terminal His-tag) and p85α into a pFastBac Dual vector.
-
Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system.
-
Protein Expression: Infect Sf9 insect cells with the recombinant baculovirus at a suitable multiplicity of infection (MOI) and incubate for 72 hours.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing 50 mM Tris pH 8.0, 250 mM NaCl, 5% glycerol, 0.25 mM TCEP, and 20 mM imidazole.
-
Affinity Chromatography: Purify the His-tagged p110α/p85α complex from the clarified cell lysate using Immobilized Metal Affinity Chromatography (IMAC) with a nickel-charged resin. Elute the protein with a buffer containing a high concentration of imidazole (e.g., 200 mM).
-
Ion-Exchange Chromatography: Further purify the complex using anion-exchange chromatography (e.g., MonoQ column). Elute the protein using a salt gradient (e.g., 0-30% of 1M NaCl).
-
Size-Exclusion Chromatography: As a final polishing step, perform size-exclusion chromatography to obtain a homogenous protein sample.
-
Protein Concentration and Storage: Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL) and store at -80°C.
Crystallization of the this compound-PI3Kα Complex
Crystallization is a critical and often challenging step. The hanging drop vapor diffusion method is commonly employed for protein crystallization.
Protocol:
-
Complex Formation: Incubate the purified PI3Kα protein with a molar excess of this compound (typically a 1:10 molar ratio of protein to inhibitor) at 4°C for at least 30 minutes to ensure complete binding.
-
Crystallization Screening: Screen for initial crystallization conditions using commercially available sparse-matrix screens.
-
Hanging Drop Vapor Diffusion:
-
Pipette 1 µL of the protein-inhibitor complex onto a siliconized coverslip.
-
Add 1 µL of the reservoir solution (precipitant solution) to the protein drop.
-
Invert the coverslip and seal it over the well of a 24-well crystallization plate containing the reservoir solution.
-
-
Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature. Additives may also be screened to improve crystal quality.
-
Crystal Harvesting: Once suitable crystals are grown, carefully harvest them using a cryo-loop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant to the reservoir solution.
X-ray Data Collection and Structure Determination
Protocol:
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.
-
Data Processing: Process the diffraction data using software such as HKL2000 or XDS to integrate the reflections and scale the data.
-
Structure Solution: Solve the crystal structure using molecular replacement with a previously determined structure of PI3Kα as a search model.
-
Model Building and Refinement: Build the model of the this compound-PI3Kα complex into the electron density map using software like Coot and refine the structure using programs such as Phenix or Refmac5.
-
Validation: Validate the final refined structure using tools like MolProbity to check for geometric and stereochemical quality.
-
PDB Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Structural Determination
Caption: Workflow for determining the crystal structure of the this compound-PI3Kα complex.
References
Troubleshooting & Optimization
Navigating PF-06843195: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the selective PI3Kα inhibitor, PF-06843195, achieving optimal solubility and formulation is critical for experimental success. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the handling and application of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: My this compound is not dissolving in my desired solvent. What should I do?
A1: this compound can exhibit solubility challenges. The initial choice of solvent is crucial. For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1] If you are still experiencing issues, consider the following:
-
Gentle Warming: Warming the solution to 60°C can aid dissolution in DMSO.[1]
-
Sonication: Brief sonication can help break down any precipitate and facilitate solubilization.[2]
-
Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for many small molecule inhibitors and indicates that the compound's solubility limit in the final buffer has been exceeded. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.
-
Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in your formulation can help maintain the compound in solution. A pre-formulated mixture for in vivo use containing Tween-80 has been shown to be effective.[1][2]
-
Incorporate a Co-solvent: The use of co-solvents like PEG300 can improve the solubility of hydrophobic compounds in aqueous solutions.
Q3: What are the recommended formulations for in vivo animal studies?
A3: For oral administration in animal models, specific formulations have been documented to achieve a clear solution. Two recommended protocols are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A solution of 10% DMSO in 90% corn oil.
Both of these formulations have been reported to achieve a solubility of at least 2.08 mg/mL.
Q4: I'm concerned about the stability of my this compound stock solutions. What are the best storage practices?
A4: To ensure the stability and activity of your this compound solutions, proper storage is essential:
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials.
-
Solid Compound: The solid form of this compound should be stored at -20°C for up to 3 years.
Q5: Has poor solubility of this compound been addressed in its development?
A5: Yes, the solubility and absorption limitations of this compound were recognized during its development. To overcome these challenges, a phosphate ester prodrug was created to improve its pharmacokinetic properties.
Quantitative Data Summary
The following tables provide a summary of the solubility data for this compound in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Concentration | Method |
| DMSO | 62.5 mg/mL (125.39 mM) | Ultrasonic and warming to 60°C |
Table 2: In Vivo Formulations
| Formulation Components | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.17 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.17 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of solid this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 498.46 g/mol , add 0.2006 mL of DMSO).
-
If necessary, gently warm the solution to 60°C and/or sonicate until the solid is completely dissolved.
-
Once dissolved, aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Saline-Based)
-
Prepare a 10% DMSO solution by adding 1 part DMSO to 9 parts of your other solvents.
-
Sequentially add the other components: 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure each component is fully mixed before adding the next.
-
Add the solid this compound to the vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture until a clear solution is obtained.
Visual Guides
Diagram 1: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Diagram 2: Experimental Workflow for Troubleshooting Solubility
Caption: A stepwise workflow for addressing solubility issues with this compound.
Diagram 3: Logical Relationships for Formulation Selection
Caption: Decision logic for selecting the appropriate formulation for this compound.
References
Technical Support Center: Optimizing PF-06843195 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PI3Kα inhibitor, PF-06843195, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.[1][3] By selectively inhibiting PI3Kα, this compound aims to suppress the downstream signaling cascade, leading to anti-tumor effects.[1]
Q2: What are the key in vitro activities of this compound?
A2: this compound has demonstrated potent inhibition of PI3Kα and cellular activity in various cancer cell lines. Key in vitro data are summarized in the table below.
Q3: What is a recommended vehicle formulation for in vivo studies?
A3: A commonly used vehicle formulation for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animal model.
Q4: What are the known pharmacokinetic properties of this compound in vivo?
A4: Pharmacokinetic studies have been conducted in rats, and the key parameters are summarized in the table below. These parameters can help in designing the dosing regimen for efficacy studies.
Q5: Has this compound shown in vivo anti-tumor efficacy?
A5: Yes, this compound has been reported to have durable antitumor efficacy in preclinical models. For specific details on tumor growth inhibition in various xenograft models, please refer to the primary publication by Cheng et al., Journal of Medicinal Chemistry, 2021.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Target | Value | Reference |
| IC₅₀ | Rat1 fibroblasts expressing PI3Kα | 18 nM | |
| Rat1 fibroblasts expressing PI3Kβ | 360 nM | ||
| Rat1 fibroblasts expressing PI3Kδ | 160 nM | ||
| mTOR | 1500 nM | ||
| MCF7 (breast cancer) proliferation | 62 nM | ||
| T47D (breast cancer) proliferation | 32 nM | ||
| pAKT (T308) in MCF7 cells | 7.8 nM | ||
| pAKT (T308) in T47D cells | 8.7 nM | ||
| Kᵢ | PI3Kα (biochemical assay) | < 0.018 nM | |
| PI3Kδ (biochemical assay) | 0.28 nM |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability | Oral (PO) | 10 mg/kg | 25% | |
| Half-life (t₁/₂) | Intravenous (IV) | 2 mg/kg | 3.6 hours | |
| Plasma Clearance | Intravenous (IV) | 2 mg/kg | 30 mL/min/kg | |
| Volume of Distribution | Intravenous (IV) | 2 mg/kg | 3.0 L/kg |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell implantation.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF7 or T47D) in a suitable medium (e.g., Matrigel-supplemented media) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: Collect tumor and/or surrogate tissues at various time points after the final dose of this compound.
-
Protein Extraction: Homogenize the tissues and extract proteins using appropriate lysis buffers.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key downstream effectors of the PI3K pathway, such as phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated 4E-BP1 (p-4E-BP1).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to assess the level of target engagement and pathway inhibition.
-
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
-
Possible Cause:
-
Poor solubility of the compound.
-
Rapid metabolism in the gut or liver.
-
Efflux by transporters like P-glycoprotein.
-
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Ensure the compound is fully dissolved in the vehicle. Sonication or gentle warming may aid dissolution.
-
Consider alternative formulations such as lipid-based formulations or the use of lipophilic salts to enhance solubility and absorption.
-
-
Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to bypass first-pass metabolism.
-
P-glycoprotein Inhibition: Co-administration with a P-glycoprotein inhibitor could be explored, but potential drug-drug interactions should be carefully considered.
-
Issue 2: Vehicle-Related Toxicity
-
Possible Cause:
-
The vehicle itself may be causing adverse effects in the animals (e.g., weight loss, lethargy).
-
High concentrations of solvents like DMSO can be toxic.
-
-
Troubleshooting Steps:
-
Vehicle Titration: Conduct a small pilot study to determine the maximum tolerated dose of the vehicle alone.
-
Alternative Vehicles: Explore alternative, less toxic vehicle formulations.
-
Reduce Solvent Concentration: Minimize the concentration of potentially toxic solvents like DMSO in the final formulation.
-
Issue 3: On-Target Toxicities (Hyperglycemia and Rash)
-
Possible Cause:
-
Inhibition of PI3Kα in normal tissues, such as skin and tissues involved in glucose metabolism, can lead to on-target side effects. Hyperglycemia and rash are known class effects of PI3Kα inhibitors.
-
-
Troubleshooting Steps:
-
Monitoring:
-
Hyperglycemia: Regularly monitor blood glucose levels in the animals.
-
Rash: Visually inspect the animals for any signs of skin rash or irritation.
-
-
Dose and Schedule Modification:
-
If toxicities are observed, consider reducing the dose or modifying the dosing schedule (e.g., intermittent dosing instead of daily dosing) to allow for recovery.
-
-
Supportive Care:
-
Hyperglycemia: In a preclinical setting, managing hyperglycemia can be challenging. If severe, dose reduction or cessation is the primary approach. In clinical settings, prophylactic measures and anti-hyperglycemic agents are used.
-
Rash: For mild rashes, no specific intervention may be needed in preclinical models. In clinical settings, topical corticosteroids and antihistamines are used.
-
-
Visualizations
Caption: PI3Kα Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Logic for Common In Vivo Issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The efficacy of PI3Kγ and EGFR inhibitors on the suppression of the characteristics of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to KAT6A Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KAT6A inhibitors, with a focus on understanding and overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of KAT6A inhibitors? | KAT6A (Lysine Acetyltransferase 6A) is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones, which leads to a more open chromatin structure accessible for transcription.[1] In several cancers, such as ER-positive breast cancer, KAT6A is often amplified and overexpressed, contributing to tumor growth and survival.[2][3][4] KAT6A inhibitors are small molecules that block the enzymatic activity of KAT6A, preventing histone acetylation.[1] This results in a more condensed chromatin state and the downregulation of genes involved in critical cellular processes like cell cycle progression, estrogen signaling, and Myc pathways, ultimately leading to tumor growth inhibition. |
| Which cancer types are most sensitive to KAT6A inhibition? | Currently, the most promising results for KAT6A inhibitors have been observed in ER-positive (ER+) breast cancer, particularly in tumors with KAT6A amplification. Preclinical studies have shown that these inhibitors can be effective even in models resistant to endocrine therapy. Research is ongoing to explore the efficacy of KAT6A inhibitors in other solid tumors and hematological malignancies where KAT6A dysregulation is implicated, such as ovarian cancer and hepatocellular carcinoma. |
| What are the known biomarkers for sensitivity to KAT6A inhibitors? | The primary biomarker for sensitivity to KAT6A inhibitors is the amplification or overexpression of the KAT6A gene. Tumors with high levels of KAT6A are more likely to respond to treatment. Additionally, the expression of genes regulated by KAT6A, such as those in the estrogen signaling pathway, may also serve as predictive biomarkers. |
| What is PF-07248144? | PF-07248144 is a first-in-class, potent, and selective small molecule inhibitor of KAT6A and its paralog KAT6B. It has been investigated in clinical trials for the treatment of patients with ER-positive, HER2-negative metastatic breast cancer, castration-resistant prostate cancer, and non-small cell lung cancer. |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with KAT6A inhibitors.
| Issue | Possible Cause | Recommended Action |
| Reduced or no inhibition of cell proliferation in KAT6A-amplified cell lines. | 1. Acquired Resistance: Cancer cells can develop resistance through various mechanisms, including the activation of bypass signaling pathways. | - Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways. - Consider combination therapy. For example, preclinical data suggests combining KAT6A inhibitors with menin inhibitors may enhance anti-tumor activity. |
| 2. Suboptimal Drug Concentration: The IC50 value can vary between different cell lines and experimental conditions. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Ensure the inhibitor is fully dissolved and stable in your culture medium. | |
| 3. Cell Line Integrity: The cell line may have lost the KAT6A amplification over multiple passages. | - Regularly perform genomic profiling (e.g., FISH or CNV analysis) to confirm KAT6A amplification status. - Obtain a fresh, low-passage vial of the cell line from a reputable cell bank. | |
| Inconsistent results in Western blot analysis for H3K23Ac (a direct target of KAT6A). | 1. Antibody Quality: The primary antibody may have low specificity or affinity. | - Validate the antibody using a positive control (e.g., lysate from untreated KAT6A-amplified cells) and a negative control (e.g., lysate from KAT6A knockout cells). - Test antibodies from different vendors. |
| 2. Inefficient Protein Extraction or Transfer: Incomplete lysis or poor transfer can lead to weak or variable signals. | - Optimize your lysis buffer and protein extraction protocol. - Ensure complete transfer by checking the membrane and the gel post-transfer (e.g., with Ponceau S staining). | |
| Tumor regrowth in xenograft models after initial response to the KAT6A inhibitor. | 1. Development of In Vivo Resistance: Similar to in vitro models, tumors can acquire resistance in vivo. | - Excise the resistant tumors and perform genomic and transcriptomic analyses to identify resistance mechanisms. - Test combination therapies in the xenograft model. The combination of KAT6A and menin inhibitors has shown promise in preclinical models. |
| 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The drug may not be reaching the tumor at a sufficient concentration or for a sufficient duration. | - Measure the drug concentration in plasma and tumor tissue over time. - Correlate drug concentration with the inhibition of H3K23Ac in the tumor to ensure target engagement. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a KAT6A inhibitor on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KAT6A inhibitor for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for H3K23Ac
This protocol is for assessing the pharmacodynamic effect of a KAT6A inhibitor by measuring the level of histone H3 lysine 23 acetylation (H3K23Ac).
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K23Ac (and a loading control like total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the H3K23Ac signal to the loading control.
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to investigate potential changes in protein complexes involving KAT6A upon inhibitor treatment.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., KAT6A) or an isotype control antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to identify interacting partners.
Visualizations
Signaling Pathway of KAT6A Inhibition
Caption: Mechanism of action of KAT6A inhibitors leading to tumor suppression.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and overcoming resistance to KAT6A inhibitors.
Logical Relationship for Combination Therapy
Caption: Rationale for combining KAT6A and menin inhibitors in ER+ breast cancer.
References
PF-06843195 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-06843195, a highly selective PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). Its primary mechanism of action is the suppression of the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1][2] By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates downstream signaling proteins such as AKT. This ultimately leads to decreased cell proliferation and survival in cancer cells with activating PIK3CA mutations.
Q2: What is the selectivity profile of this compound against other PI3K isoforms and mTOR?
This compound exhibits high selectivity for PI3Kα over other Class I PI3K isoforms (β and δ) and the mammalian target of rapamycin (mTOR).[1] This selectivity is attributed to its specific binding mode within the ATP-binding pocket of the PI3Kα catalytic subunit. The table below summarizes the inhibitory activity of this compound against various PI3K isoforms and mTOR.
Q3: What are the known on-target and potential off-target effects of this compound?
The primary on-target effects of this compound are the inhibition of PI3Kα-mediated signaling, leading to anti-proliferative effects in cancer cells. Due to the role of PI3Kα in normal physiological processes, on-target effects in non-cancerous tissues can manifest as adverse effects. Common on-target toxicities associated with PI3Kα inhibitors include hyperglycemia, rash, and diarrhea.
Q4: How can I mitigate potential off-target effects in my experiments?
Mitigating off-target effects is crucial for accurate interpretation of experimental results. Here are some strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of AKT phosphorylation).
-
Use Multiple Cell Lines: Confirm your findings in more than one cell line to ensure the observed phenotype is not cell-line specific.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PI3Kα. If the phenotype is on-target, it should be reversed.
-
Use a Structurally Unrelated PI3Kα Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective PI3Kα inhibitor with a different chemical scaffold. Consistent results strengthen the evidence for an on-target effect.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kα |
| PI3Kα | Biochemical | - | <0.018[1][2] | - |
| PI3Kβ | Biochemical | - | - | >1389-fold |
| PI3Kδ | Biochemical | - | 0.28 | >15-fold |
| mTOR | Biochemical | - | - | High |
| PI3Kα | Cell-based (Rat1) | 18 | - | - |
| PI3Kβ | Cell-based (Rat1) | 360 | - | 20-fold |
| PI3Kδ | Cell-based (Rat1) | 160 | - | 9-fold |
| mTOR | Cell-based (Rat1) | 1500 | - | 83-fold |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| MCF7 (Breast Cancer) | Proliferation | 62 |
| T47D (Breast Cancer) | Proliferation | 32 |
| MCF7 (Breast Cancer) | pAKT (T308) Inhibition | 7.8 |
| T47D (Breast Cancer) | pAKT (T308) Inhibition | 8.7 |
Mandatory Visualizations
Caption: PI3Kα Signaling Pathway and Inhibition by this compound.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine if the unexpected phenotype is only observed at high concentrations of this compound. On-target effects should typically occur at concentrations consistent with its PI3Kα IC50.
-
Conduct a kinome scan: To identify potential off-target kinases, profile this compound against a broad panel of kinases.
-
Use orthogonal validation: Treat cells with a structurally different PI3Kα inhibitor. If the unexpected phenotype persists, it is less likely to be an off-target effect of this compound's specific chemical structure.
-
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Analyze related pathways: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of other signaling pathways (e.g., MAPK/ERK) upon treatment with this compound.
-
Combination treatment: If a compensatory pathway is identified, consider co-treating with an inhibitor of that pathway to see if the original phenotype is restored.
-
-
Issue 2: High levels of cell toxicity at concentrations expected to be selective for PI3Kα.
-
Possible Cause 1: On-target toxicity in the specific cell line.
-
Troubleshooting Steps:
-
Assess PI3K pathway dependency: Confirm that the cell line is indeed dependent on the PI3Kα pathway for survival.
-
Titrate the concentration: Determine the lowest concentration that inhibits pAKT without causing widespread cell death.
-
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Steps:
-
Follow the steps for identifying off-target effects as described in "Issue 1".
-
Perform a rescue experiment: Introduce a drug-resistant mutant of a suspected off-target kinase to see if it mitigates the toxicity.
-
-
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad range of kinases. Commercial services are available for comprehensive kinome scanning.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a kinase panel that represents a diverse range of the human kinome.
-
Binding or Activity Assay:
-
Binding Assays (e.g., KiNativ, Kinobeads): These methods assess the ability of the compound to compete with a broad-spectrum ligand for binding to kinases in a cell lysate.
-
Activity Assays (e.g., radiometric or fluorescence-based assays): These assays measure the direct inhibition of kinase activity against a specific substrate.
-
-
Data Analysis: The results are typically presented as a percentage of inhibition at a fixed concentration or as IC50/Ki values for the inhibited kinases. This allows for the identification of potential off-target interactions.
Protocol 2: Cellular Target Engagement Assay (Western Blot for pAKT)
This protocol confirms the on-target activity of this compound in a cellular context by measuring the phosphorylation of AKT, a downstream effector of PI3Kα.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 or T47D) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with a range of concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AKT (e.g., pAKT-S473 or pAKT-T308) and total AKT.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. This will demonstrate the dose-dependent inhibition of PI3Kα signaling by this compound.
-
Caption: Western blot workflow for pAKT inhibition.
References
Technical Support Center: Improving the Oral Bioavailability of PF-06843195
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the selective PI3Kα inhibitor, PF-06843195.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the potential limiting factors?
A1: The oral bioavailability of this compound has been reported to be approximately 25% in rats.[1][2] Several factors can contribute to incomplete oral bioavailability. For this compound, a key limiting factor is its low aqueous solubility. While its permeability is considered excellent, its poor solubility can hinder its dissolution in the gastrointestinal tract, thereby reducing the amount of drug available for absorption.[3] Additionally, the compound exhibits high plasma clearance, which can also contribute to reduced overall exposure after oral administration.[1]
Q2: What are the known physicochemical properties of this compound relevant to its oral absorption?
A2: Understanding the physicochemical properties of this compound is crucial for developing strategies to enhance its oral bioavailability. Key properties are summarized in the table below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 498.46 g/mol | Within the range suitable for oral absorption. |
| LogD (pH 7.4) | 1.9 | Indicates moderate lipophilicity, which is generally favorable for membrane permeability.[3] |
| Aqueous Solubility | Kinetic: 1.3 µg/mL (pH 7.4) Thermodynamic: 6.2 µg/mL (pH 7.4) | Very low solubility is a significant barrier to dissolution and absorption. |
| Permeability | Excellent (RRCK = 18 × 10⁻⁶ cm s⁻¹) | High permeability suggests that once dissolved, the drug can readily cross the intestinal membrane. |
Q3: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A3: Given that the primary hurdle for this compound oral bioavailability is its low solubility, formulation strategies should focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal fluid. The following approaches are recommended:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility of poorly water-soluble drugs. By dispersing this compound in a polymeric carrier in an amorphous state, its apparent solubility and dissolution rate can be significantly increased.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase the surface area available for dissolution, leading to a faster dissolution rate and improved bioavailability.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance its absorption.
Troubleshooting Guides
Problem 1: Low and variable in vivo exposure observed in preclinical species.
Possible Cause: Poor and erratic dissolution of the crystalline form of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the solid state: Confirm the crystalline nature of the drug substance using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate formulation approaches:
-
Amorphous Solid Dispersion: Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP VA64).
-
Nanosuspension: Develop a nanosuspension formulation and characterize its particle size and stability.
-
Lipid-Based Formulation: Investigate the solubility of this compound in various lipids and surfactants to develop a SEDDS formulation.
-
-
Perform in vitro dissolution testing: Compare the dissolution profiles of the different formulations against the crystalline drug in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Conduct a pilot in vivo pharmacokinetic study: Dose the most promising formulation(s) to a small group of animals and compare the pharmacokinetic profile to that of a simple suspension of the crystalline drug.
Problem 2: Difficulty in preparing a stable amorphous solid dispersion of this compound.
Possible Cause: Recrystallization of the amorphous drug during preparation or storage.
Troubleshooting Steps:
-
Polymer selection: Screen a variety of polymers with different properties (e.g., glass transition temperature, miscibility with the drug) to find the most effective stabilizer.
-
Drug loading: Optimize the drug-to-polymer ratio. Higher polymer content generally leads to better stability but lower drug loading.
-
Manufacturing process:
-
Spray Drying: Optimize process parameters such as inlet temperature, feed rate, and solvent system to ensure rapid solvent removal and formation of a stable amorphous dispersion.
-
Hot Melt Extrusion (HME): Optimize temperature, screw speed, and residence time to ensure complete miscibility of the drug and polymer without causing thermal degradation.
-
-
Stability testing: Store the prepared ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization using XRPD and DSC.
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, a suitable polymer (e.g., HPMCAS-HF), and a volatile organic solvent (e.g., acetone/methanol mixture).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent system at a predetermined ratio (e.g., 25:75 drug to polymer).
-
Set the parameters of the spray dryer (e.g., inlet temperature, atomization gas flow, feed rate).
-
Spray the solution into the drying chamber.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting powder for its solid state (XRPD), thermal properties (DSC), and dissolution performance.
-
2. In Vitro Dissolution Testing
-
Objective: To compare the dissolution profiles of different this compound formulations.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF) for the first 30 minutes, followed by a change to fasted state simulated intestinal fluid (FaSSIF).
-
Procedure:
-
Place the formulation (equivalent to a specific dose of this compound) into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 rpm) at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer the this compound formulation orally via gavage at a specific dose. A control group should receive a suspension of the crystalline drug.
-
Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Logical workflow for troubleshooting low in vivo exposure of this compound.
References
Stability of PF-06843195 in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the selective PI3Kα inhibitor, PF-06843195. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1] When preparing the solution, ultrasonic agitation and warming to 60°C may be necessary to achieve complete dissolution.[1]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has a high solubility in DMSO, reaching up to 62.5 mg/mL (125.39 mM) with the aid of ultrasonication and warming.[1] For in vivo studies, specific formulations are required to achieve the desired concentration and maintain stability.
Q4: Are there established protocols for preparing this compound for in vivo experiments?
A4: Yes, two common protocols for preparing this compound for in vivo administration are:
-
Aqueous-based formulation: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of at least 2.08 mg/mL.
-
Oil-based formulation: A solution of 10% DMSO in 90% corn oil can also achieve a solubility of at least 2.08 mg/mL.
For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). It functions by binding to the ATP-binding site of the kinase, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid prolonged storage of dilute aqueous solutions. |
| Difficulty dissolving solid this compound in DMSO. | Insufficient energy to break the crystal lattice. | Use ultrasonication and gentle warming (up to 60°C) to aid dissolution in DMSO. Ensure the DMSO is of high purity and anhydrous. |
| Phase separation or precipitation in in vivo formulation. | Improper mixing or exceeding solubility limits. | Add each solvent component sequentially and ensure complete mixing before adding the next. If precipitation occurs, gentle heating and sonication can be attempted. Prepare the formulation fresh before each use. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent/Formulation | Solubility | Notes |
| DMSO | 62.5 mg/mL (125.39 mM) | Ultrasonic and warming to 60°C may be required. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.17 mM) | For in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.17 mM) | For in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 498.46 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 4.98 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: If necessary, sonicate the solution in a water bath and gently warm to 60°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C or -20°C.
Protocol 2: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV and visible light according to ICH Q1B guidelines.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its potential degradation products.
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during forced degradation studies.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for forced degradation studies of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the selective PI3Kα inhibitor, PF-06843195, in animal studies. The guidance provided is based on the known mechanism of action of this compound and the established safety profiles of other selective PI3Kα inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[3][4] By selectively targeting PI3Kα, this compound aims to inhibit this pathway in cancer cells, leading to anti-tumor effects, while potentially sparing patients from side effects associated with broader inhibition of the PI3K family.[5]
Q2: What are the expected on-target toxicities of this compound in animal studies?
A2: Based on the known role of PI3Kα in normal physiological processes and the toxicities observed with other selective PI3Kα inhibitors, the most common on-target adverse effects are expected to be hyperglycemia and dermatological reactions such as rash. Other potential toxicities include diarrhea, stomatitis, and fatigue. These side effects are generally considered reversible upon cessation of treatment.
Q3: Are there any strategies to mitigate the anticipated toxicities of this compound?
A3: Yes, several strategies can be employed. Close monitoring of blood glucose levels and dermatological condition is crucial. For hyperglycemia, dietary modifications or pharmacological interventions may be necessary. For skin rashes, topical corticosteroids or antihistamines might be beneficial. Additionally, intermittent dosing schedules have been suggested to potentially improve the safety profile of PI3K inhibitors.
Q4: What is the pharmacokinetic profile of this compound in rats?
A4: In rats, this compound has been shown to have a moderate half-life of 3.6 hours following intravenous administration. It exhibits an oral bioavailability of 25% when administered at 10 mg/kg.
Troubleshooting Guides
Issue 1: Hyperglycemia
Symptoms:
-
Elevated blood glucose levels in routine monitoring.
-
Increased water consumption and urination.
-
Lethargy or weight loss.
Possible Cause:
-
On-target inhibition of the PI3Kα pathway, which is involved in insulin signaling and glucose metabolism.
Suggested Actions:
-
Confirm Hyperglycemia: Immediately re-measure blood glucose to confirm the initial reading.
-
Monitor Closely: Increase the frequency of blood glucose monitoring (e.g., daily or multiple times a day).
-
Dietary Management: If applicable to the study design, consider providing a low-carbohydrate diet.
-
Pharmacological Intervention: In consultation with a veterinarian, consider the use of insulin or other glucose-lowering agents if hyperglycemia is severe or persistent.
-
Dose Adjustment: If hyperglycemia is unmanageable, consider a dose reduction or temporary discontinuation of this compound.
Issue 2: Dermatological Toxicities (Rash, Dermatitis)
Symptoms:
-
Erythema (redness), maculopapular rash, or pruritus (itching).
-
Dry, flaky skin.
-
Hair loss at affected sites.
Possible Cause:
-
On-target effects of PI3Kα inhibition on skin homeostasis.
Suggested Actions:
-
Document Lesions: Photograph and describe the location, size, and severity of any skin lesions.
-
Prevent Scratching: Use Elizabethan collars or other methods to prevent the animal from scratching and causing secondary infections.
-
Topical Treatments: Apply topical emollients to soothe dry skin. A veterinarian may recommend topical corticosteroids or antihistamines to reduce inflammation and itching.
-
Systemic Treatment: For severe or widespread rashes, systemic corticosteroids or antihistamines may be necessary, as advised by a veterinarian.
-
Dose Modification: Consider dose reduction or interruption of this compound if the skin toxicity is severe or progressive.
Issue 3: Gastrointestinal Toxicities (Diarrhea)
Symptoms:
-
Loose or watery stools.
-
Increased frequency of defecation.
-
Dehydration, weight loss.
Possible Cause:
-
Effects of PI3Kα inhibition on the gastrointestinal mucosa.
Suggested Actions:
-
Monitor Hydration: Ensure the animal has free access to water. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Supportive Care: Provide nutritional support and, if necessary, subcutaneous or intravenous fluids as directed by a veterinarian.
-
Anti-diarrheal Medication: A veterinarian may prescribe anti-diarrheal medications.
-
Fecal Analysis: Rule out infectious causes of diarrhea.
-
Dose Adjustment: If diarrhea is persistent or severe, consider reducing the dose or temporarily stopping the administration of this compound.
Data Presentation
Table 1: Summary of Potential Toxicities Associated with Selective PI3Kα Inhibitors
| Toxicity | Species | Potential Clinical Signs | Monitoring Parameters | Management Strategies |
| Hyperglycemia | Rodents, Canines | Increased thirst and urination, lethargy, weight loss | Blood glucose levels, body weight, clinical observations | Dietary management, insulin therapy, dose modification |
| Dermatological | Rodents, Canines | Rash, redness, itching, dry skin, hair loss | Skin scoring, clinical observations | Topical corticosteroids, antihistamines, dose modification |
| Gastrointestinal | Rodents, Canines | Diarrhea, dehydration, weight loss | Fecal consistency, body weight, hydration status | Supportive care (fluids), anti-diarrheal medication, dose modification |
| Stomatitis | Rodents, Canines | Redness, swelling, or ulcers in the mouth; decreased food intake | Oral examination, food consumption, body weight | Soft food, oral rinses, analgesics, dose modification |
| Fatigue | Rodents, Canines | Decreased activity, lethargy | Behavioral assessment, clinical observations | Ensure adequate nutrition and hydration, dose modification |
Experimental Protocols
Protocol 1: Monitoring for Hyperglycemia in Rodent Studies
-
Baseline Measurement: Prior to the first dose of this compound, collect a baseline blood sample to measure fasting blood glucose levels.
-
Acclimatization: Acclimatize animals to the blood collection procedure to minimize stress-induced hyperglycemia.
-
Routine Monitoring: Collect blood samples (e.g., from the tail vein) at regular intervals (e.g., weekly or bi-weekly) throughout the study. For dose-ranging studies, more frequent monitoring is recommended.
-
Trigger for Increased Monitoring: If blood glucose levels exceed a pre-defined threshold (e.g., >250 mg/dL), increase the monitoring frequency to daily.
-
Sample Analysis: Use a calibrated glucometer for rapid analysis or collect samples in appropriate tubes for laboratory analysis.
-
Data Recording: Record all blood glucose measurements, along with the date, time, and corresponding dose of this compound.
Protocol 2: Assessment of Dermatological Toxicities in Animal Studies
-
Baseline Assessment: Before the start of treatment, perform a thorough examination of the skin and fur, and document any pre-existing abnormalities.
-
Daily Clinical Observations: Conduct daily visual inspections of the animals, paying close attention to the skin on the ears, paws, abdomen, and back.
-
Weekly Detailed Examination: Once a week, perform a more detailed examination, including parting the fur to inspect the underlying skin.
-
Scoring System: Use a standardized scoring system to grade the severity of any observed skin reactions (e.g., 0 = normal; 1 = mild erythema; 2 = moderate erythema with papules; 3 = severe erythema with ulceration).
-
Photography: Document any significant skin lesions with photographs.
-
Biopsy: In cases of severe or unusual skin reactions, a skin biopsy for histopathological examination may be warranted, as determined by a veterinarian.
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? [mdpi.com]
Cell line-specific responses to PF-06843195 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective PI3Kα inhibitor, PF-06843195.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, and PI3Kα is one of the most commonly mutated kinases in human cancers.[3] By selectively inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), leading to reduced activation of downstream effectors like Akt and mTOR. This ultimately results in the suppression of tumor cell growth, proliferation, and survival.[1][2]
Q2: In which cancer cell lines is this compound most effective?
A2: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those harboring activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K. For example, it effectively inhibits the proliferation of breast cancer cell lines such as MCF7 (PIK3CA E545K mutant) and T47D (PIK3CA H1047R mutant). Generally, cell lines with PIK3CA mutations are more sensitive to PI3Kα inhibitors.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation.
Troubleshooting Guide
Problem 1: Inconsistent or weaker than expected inhibition of cell proliferation.
-
Possible Cause 1: Cell line resistance.
-
Solution: Verify the PIK3CA mutation status of your cell line. Cell lines with wild-type PIK3CA may be inherently less sensitive to a PI3Kα-selective inhibitor. Consider that resistance can also be acquired through the activation of bypass signaling pathways, such as the MAPK/ERK pathway, or through the upregulation of other PI3K isoforms.
-
-
Possible Cause 2: Suboptimal compound concentration or incubation time.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points to determine the optimal IC50 value and treatment duration for your specific cell line.
-
-
Possible Cause 3: Compound degradation.
-
Solution: Ensure that the compound has been stored correctly and that fresh dilutions are made for each experiment from a properly stored stock solution.
-
Problem 2: Difficulty dissolving this compound.
-
Possible Cause: Low aqueous solubility.
-
Solution: this compound has low aqueous solubility. For in vitro assays, ensure you are using a high-quality, anhydrous grade of DMSO. Gentle warming and sonication can aid in dissolution. For in vivo preparations, follow the recommended formulation protocols carefully, ensuring each component is fully dissolved before adding the next.
-
Problem 3: No significant decrease in phosphorylated Akt (p-Akt) levels after treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Solution: Increase the concentration of this compound and/or the treatment duration. A time-course experiment (e.g., 1, 2, 6, 24 hours) can help identify the optimal time point for observing p-Akt inhibition.
-
-
Possible Cause 2: Feedback loop activation.
-
Solution: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory feedback loops, which can reactivate downstream signaling. Consider investigating the activation status of other signaling pathways or upstream receptor tyrosine kinases.
-
-
Possible Cause 3: Technical issues with the Western blot.
-
Solution: Ensure proper sample preparation, protein quantification, and the use of validated antibodies for both total Akt and p-Akt. Include appropriate positive and negative controls.
-
Quantitative Data
The following tables summarize the in vitro potency of this compound in various cell lines and against different PI3K isoforms.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) | Reference |
| MCF7 | Breast Cancer | E545K | 62 | |
| T47D | Breast Cancer | H1047R | 32 |
Table 2: Inhibition of p-Akt (T308) by this compound
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) | Reference |
| MCF7 | Breast Cancer | E545K | 7.8 | |
| T47D | Breast Cancer | H1047R | 8.7 |
Table 3: Isoform Selectivity of this compound
| Isoform | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| PI3Kα | Rat1 Fibroblasts | 18 | < 0.018 | |
| PI3Kβ | Rat1 Fibroblasts | 360 | N/A | |
| PI3Kδ | Rat1 Fibroblasts | 160 | 0.28 | |
| mTOR | Cellular Assay | 1500 | N/A |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-Akt (Ser473)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: Potential mechanisms of resistance to PI3Kα inhibitors like this compound.
References
Technical Support Center: Optimizing PF-06843195 Treatment Duration for Tumor Regression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PF-06843195 treatment duration in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound to achieve tumor regression?
The optimal treatment duration for this compound, a selective PI3Kα inhibitor, is dependent on the specific tumor model, its PIK3CA mutation status, and the experimental endpoint (e.g., tumor growth inhibition, regression, or prevention of metastasis). While specific studies on this compound treatment duration are not extensively published, data from other PI3Kα inhibitors suggest that continuous daily dosing for several weeks (e.g., 2-4 weeks) is a common starting point for assessing efficacy in xenograft models.[1][2] However, intermittent dosing schedules are emerging as a promising strategy to enhance efficacy and manage toxicity.[3][4][5]
Q2: What are the potential advantages of an intermittent dosing schedule over continuous daily dosing?
Intermittent high-dose scheduling may offer several advantages:
-
Improved Therapeutic Index: By allowing for recovery periods, intermittent dosing can help manage on-target toxicities such as hyperglycemia and rash, which are common with PI3Kα inhibitors.
-
Enhanced Anti-Tumor Efficacy: Higher doses administered intermittently may achieve greater inhibition of the PI3K pathway, potentially leading to apoptosis and tumor regression rather than just cytostatic effects.
-
Overcoming Adaptive Resistance: Continuous pathway inhibition can lead to feedback activation of signaling pathways, contributing to drug resistance. Intermittent dosing may "reset" these feedback loops, maintaining sensitivity to the inhibitor.
Q3: What are the known mechanisms of resistance to PI3Kα inhibitors like this compound that might emerge with prolonged treatment?
Prolonged or suboptimal treatment with PI3Kα inhibitors can lead to the development of resistance. Key mechanisms include:
-
Secondary Mutations in PIK3CA: Mutations in the drug-binding pocket of PI3Kα can prevent the inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways, such as those mediated by PIM kinases or receptor tyrosine kinases, can compensate for PI3Kα inhibition.
-
Loss of PTEN Function: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to pathway reactivation despite the presence of a PI3Kα inhibitor.
-
Increased PI3Kβ Signaling: In the context of PTEN loss, cancer cells can become dependent on the PI3Kβ isoform, rendering a PI3Kα-selective inhibitor less effective.
Q4: What are the common toxicities associated with selective PI3Kα inhibitors, and how can they impact the determination of treatment duration?
Common on-target toxicities associated with selective PI3Kα inhibitors include:
-
Hyperglycemia
-
Diarrhea
-
Rash
-
Stomatitis
The severity of these toxicities can limit the maximum tolerated dose and the duration of continuous treatment. Careful monitoring and management of these side effects are crucial for maintaining the planned treatment schedule and ensuring the welfare of the experimental animals. Dose reductions or a switch to an intermittent schedule may be necessary if significant toxicity is observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor regression with continuous daily dosing. | Insufficient pathway inhibition. | - Increase the dose of this compound if tolerated.- Consider switching to an intermittent high-dose schedule to achieve greater target modulation. |
| Development of adaptive resistance. | - Analyze tumor samples for reactivation of pAKT and other downstream effectors.- Consider combination therapy to block feedback pathways (e.g., with an mTOR or MEK inhibitor). | |
| Tumor relapse after cessation of treatment. | Presence of residual, drug-tolerant cancer cells. | - Extend the treatment duration to eradicate a larger fraction of the tumor cell population.- Evaluate a maintenance therapy strategy with a lower or less frequent dose of this compound. |
| Acquired resistance during treatment. | - Characterize the mechanism of resistance (e.g., sequencing of PIK3CA, analysis of bypass pathways).- Consider a second-line treatment targeting the identified resistance mechanism. | |
| Significant toxicity (e.g., weight loss, hyperglycemia) observed during treatment. | On-target effects in normal tissues. | - Reduce the dose of this compound.- Switch from a continuous to an intermittent dosing schedule to allow for recovery. |
| Off-target effects. | - While this compound is highly selective, confirm the absence of unexpected off-target activities in your model system. | |
| High variability in tumor response between animals. | Heterogeneity in the tumor microenvironment or genetic makeup of the xenograft. | - Increase the number of animals per treatment group to ensure statistical power.- Characterize the baseline PIK3CA mutation status and other relevant biomarkers in the tumors. |
| Inconsistent drug administration or bioavailability. | - Ensure consistent and accurate dosing technique.- Perform pharmacokinetic analysis to assess drug exposure in the animals. |
Experimental Protocols
Protocol 1: Continuous Daily Dosing Regimen for Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous xenografts of a human cancer cell line with a known PIK3CA mutation (e.g., MCF7, T47D).
-
Tumor Implantation: Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers.
-
Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.
-
This compound Formulation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., by gavage) once daily at a predetermined dose (e.g., 10-50 mg/kg).
-
-
Treatment Duration: Treat for a predefined period, typically 21-28 days.
-
Efficacy Assessment:
-
Measure tumor volume throughout the study.
-
At the end of the treatment period, euthanize a subset of mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for pAKT).
-
-
Relapse Study (Optional):
-
Stop treatment in a cohort of mice and monitor for tumor regrowth to assess the durability of the response.
-
Protocol 2: Intermittent High-Dose Dosing Regimen
-
Animal Model and Tumor Implantation: As described in Protocol 1.
-
Treatment Initiation: As described in Protocol 1.
-
This compound Formulation and Administration:
-
Formulate this compound as described in Protocol 1.
-
Administer a higher dose of this compound (e.g., 50-100 mg/kg) on an intermittent schedule (e.g., twice a week, or 3 days on/4 days off).
-
-
Treatment Duration: Treat for a total of 3-4 weeks.
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume throughout the study.
-
Collect tumor samples at various time points after the last dose to assess the duration of pathway inhibition.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | PI3K Isoform | IC₅₀ (nM) |
| Rat1 | PI3Kα | 18 |
| Rat1 | PI3Kβ | 360 |
| Rat1 | PI3Kδ | 160 |
| MCF7 (Breast Cancer) | Proliferation | 62 |
| T47D (Breast Cancer) | Proliferation | 32 |
| MCF7 (Breast Cancer) | pAKT (T308) | 7.8 |
| T47D (Breast Cancer) | pAKT (T308) | 8.7 |
Table 2: Example In Vivo Dosing Regimens for PI3Kα Inhibitors
| Compound | Dosing Schedule | Dose (mg/kg) | Tumor Model | Outcome | Reference |
| Alpelisib (BYL719) | Daily | 25-50 | PIK3CA-mutant xenografts | Tumor growth inhibition | |
| AZD8835 | Daily | 25 (BID) | BT474 xenograft | Tumor growth inhibition | |
| AZD8835 | Intermittent (2 days on/5 off) | 50 (BID) | BT474 xenograft | Tumor regression | |
| AZD8835 | Intermittent (Days 1 & 4) | 100 (QD) | BT474 xenograft | Tumor regression |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy - OAK Open Access Archive [oak.novartis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PI3Kα Inhibitors in Breast Cancer: PF-06843195 in Preclinical Context
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in breast cancer, particularly the alpha isoform (PI3Kα) encoded by the PIK3CA gene, has made it a prime target for therapeutic intervention. This guide provides a comparative overview of the preclinical investigational agent PF-06843195 against clinically evaluated PI3Kα inhibitors: alpelisib, inavolisib, and taselisib. The comparison focuses on their mechanism of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
PI3Kα inhibitors exert their anti-cancer effects by blocking the catalytic activity of the p110α subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. Reduced PIP3 levels lead to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently the mammalian target of rapamycin (mTOR). The dampening of this signaling cascade ultimately results in decreased cell proliferation and increased apoptosis in cancer cells dependent on this pathway.[1][2][3]
While all four inhibitors target PI3Kα, nuances in their mechanisms and selectivity profiles exist. Alpelisib is a potent and selective inhibitor of the alpha isoform.[1] Inavolisib also selectively inhibits PI3Kα and has been shown to promote the degradation of the mutant p110α protein. Taselisib is a potent inhibitor of the alpha, delta, and gamma isoforms of PI3K, with significantly less activity against the beta isoform.[4] this compound is a highly selective preclinical inhibitor of PI3Kα.
Preclinical Performance: A Head-to-Head Look
The following tables summarize the in vitro inhibitory activity of this compound, alpelisib, inavolisib, and taselisib against PI3K isoforms and in breast cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Reference(s) |
| This compound | <0.018 (Ki) | >3000-fold selectivity vs α | - | 0.28 (Ki) | 1500 | |
| Alpelisib | 5 | 1200 | 250 | 290 | - | |
| Inavolisib | - | - | - | - | - | Data not readily available in searched articles |
| Taselisib | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) | - |
Table 2: In Vitro Cell Proliferation Inhibition (IC50 in nM)
| Inhibitor | MCF7 (PIK3CA mut) | T47D (PIK3CA mut) | Reference(s) |
| This compound | 62 | 32 | |
| Alpelisib | ~400 | ~400 | |
| Inavolisib | - | - | Data not readily available in searched articles |
| Taselisib | ~100-200 | ~100-200 |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Performance: Efficacy and Safety in Breast Cancer Trials
While this compound remains in the preclinical stage, alpelisib, inavolisib, and taselisib have been evaluated in Phase III clinical trials for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer with PIK3CA mutations.
Table 3: Phase III Clinical Trial Efficacy
| Trial | Inhibitor + Combination | Control | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference(s) |
| SOLAR-1 | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months vs 5.7 months | 35.7% vs 16.2% | |
| INAVO120 | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | 15.0 months vs 7.3 months | 58.4% vs 25.0% | |
| SANDPIPER | Taselisib + Fulvestrant | Placebo + Fulvestrant | 7.4 months vs 5.4 months | 28.0% vs 11.9% |
Table 4: Common Grade 3/4 Adverse Events in Phase III Trials (%)
| Adverse Event | Alpelisib (SOLAR-1) | Inavolisib (INAVO120) | Taselisib (SANDPIPER) | Reference(s) |
| Hyperglycemia | 36.6 | 5.6 | - | |
| Rash | 9.9 | 0 | - | |
| Diarrhea | 6.7 | 3.7 | 11.0 | |
| Stomatitis | - | 5.6 | 2.0 | |
| Neutropenia | - | 80.2 | - |
Note: Adverse event reporting can vary between trials.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of PI3Kα inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the production of ADP, a product of the kinase reaction.
-
Procedure:
-
Recombinant PI3Kα enzyme is incubated with the inhibitor at various concentrations.
-
A substrate (e.g., PIP2) and ATP are added to initiate the kinase reaction.
-
After a set incubation period, a detection reagent containing a europium-labeled anti-ADP antibody and an Alexa Fluor 647-labeled ADP tracer is added.
-
In the absence of inhibition, high levels of ADP are produced, which displaces the tracer from the antibody, resulting in a low TR-FRET signal.
-
In the presence of an effective inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assays
These assays determine the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Measures the number of viable cells after a period of drug exposure.
-
Procedure:
-
Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of the PI3Kα inhibitor.
-
Cells are incubated for a period of 3 to 7 days.
-
Cell viability is assessed using a reagent such as MTT or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.
-
The absorbance or luminescence is read using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blotting for pAKT Signaling
This technique is used to assess the inhibitor's effect on the PI3K signaling pathway within cells.
-
Principle: Detects the levels of phosphorylated AKT (pAKT), a key downstream marker of PI3K activity.
-
Procedure:
-
Breast cancer cells are treated with the PI3Kα inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for pAKT (e.g., at serine 473).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chemiluminescent substrate is applied, and the resulting signal is detected, indicating the amount of pAKT.
-
The membrane is often stripped and re-probed for total AKT as a loading control.
-
In Vivo Xenograft Models
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human breast cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the inhibitor.
-
Procedure:
-
Human breast cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The PI3Kα inhibitor is administered orally or via injection at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pAKT).
-
Conclusion
This compound demonstrates high selectivity and potent inhibition of PI3Kα in preclinical models, with promising activity in PIK3CA-mutant breast cancer cell lines. Its preclinical profile suggests a potentially favorable therapeutic window compared to less selective PI3K inhibitors. However, without clinical data, its efficacy and safety in patients remain unknown.
In the clinical landscape, alpelisib and inavolisib have shown significant improvements in progression-free survival for patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer, leading to their integration into clinical practice. Taselisib also demonstrated a PFS benefit, but its development was hampered by a less favorable safety profile. The clinical data from these inhibitors underscore the importance of both efficacy and tolerability in the successful development of targeted therapies. Future studies will be necessary to determine if the high selectivity of preclinical candidates like this compound can translate into a superior clinical profile.
References
A Comparative Guide to the Efficacy of PF-06843195 and Alpelisib (BYL719)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of two selective PI3Kα inhibitors: PF-06843195 and alpelisib (BYL719). Both compounds target the p110α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2] Alpelisib, marketed as Piqray®, is an approved therapeutic for certain types of breast cancer, while this compound is a novel inhibitor that has shown potent preclinical activity.[2][3] This document aims to provide an objective comparison based on available experimental data to inform research and development decisions.
Mechanism of Action
Both this compound and alpelisib are potent and selective inhibitors of the PI3Kα isoform.[4] They exert their therapeutic effect by blocking the catalytic activity of PI3Kα, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling proteins, most notably AKT and mTOR, leading to a reduction in cell proliferation, growth, and survival in cancer cells with a dependence on this pathway.
Preclinical Efficacy: A Comparative Overview
In Vitro Potency and Selectivity
Both this compound and alpelisib have demonstrated high potency against PI3Kα in biochemical and cell-based assays. This compound exhibits a very low nanomolar potency and high selectivity for PI3Kα over other PI3K isoforms and mTOR. Alpelisib is also a potent and selective PI3Kα inhibitor with an IC50 of 5 nM in a cell-free assay.
| Parameter | This compound | Alpelisib (BYL719) | Reference(s) |
| PI3Kα (Ki) | <0.018 nM | Not explicitly stated in provided results | |
| PI3Kδ (Ki) | 0.28 nM | Not explicitly stated in provided results | |
| PI3Kα (Cell-based IC50) | 18 nM (in Rat1 fibroblasts) | 5 nM (cell-free) | |
| PI3Kβ (Cell-based IC50) | 360 nM (in Rat1 fibroblasts) | >15-fold less potent than for PI3Kα | |
| PI3Kδ (Cell-based IC50) | 160 nM (in Rat1 fibroblasts) | Not explicitly stated in provided results | |
| mTOR (Cell-based IC50) | 1500 nM | Not explicitly stated in provided results |
In Vitro Anti-proliferative Activity
Both compounds have shown significant anti-proliferative effects in cancer cell lines, particularly those harboring PIK3CA mutations.
| Cell Line | Cancer Type | This compound (IC50) | Alpelisib (BYL719) (IC50) | Reference(s) |
| MCF7 | Breast Cancer | 62 nM | Not explicitly stated in provided results | |
| T47D | Breast Cancer | 32 nM | Not explicitly stated in provided results |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both inhibitors. Alpelisib has been shown to delay tumor formation and suppress the growth of patient-derived xenografts (PDXs). In a xenograft model using HCC1954 cells, alpelisib greatly delayed tumor growth. Information regarding the in vivo efficacy of this compound is more limited in the public domain, but its potent in vitro profile suggests potential for in vivo activity.
Pharmacokinetics
| Parameter | This compound (in rats) | Alpelisib (in humans) | Reference(s) |
| Bioavailability | 25% (oral, 10 mg/kg) | Rapidly absorbed | |
| Half-life (t1/2) | 3.6 h (IV, 2 mg/kg) | ~8.5 hours | |
| Metabolism | - | Primarily via hydrolysis to form an inactive metabolite (BZG791), with some metabolism by CYP3A4. | |
| Excretion | - | Primarily in feces |
Clinical Efficacy of Alpelisib (BYL719)
Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer. The pivotal SOLAR-1 clinical trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with alpelisib plus fulvestrant compared to placebo plus fulvestrant. The median PFS in the PIK3CA-mutated cohort was 11.0 months for the alpelisib group versus 5.7 months for the placebo group.
As of the current literature, this compound has not yet entered widespread clinical trials, and therefore, no clinical efficacy data is available for direct comparison.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a biochemical kinase assay.
-
Reagents and Materials : Recombinant human PI3Kα enzyme, lipid substrate (e.g., PIP2), ATP, assay buffer, test compound (this compound or alpelisib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
The PI3Kα enzyme and lipid substrate are incubated with the different concentrations of the test compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product (PIP3) or byproduct (ADP) is quantified using a suitable detection method.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.
-
Cell Proliferation Assay (General Protocol)
The anti-proliferative effect of the inhibitors on cancer cells is typically assessed using a cell viability assay.
-
Cell Culture : Cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compound (this compound or alpelisib).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The absorbance or luminescence signal, which is proportional to the number of viable cells, is measured.
-
The percentage of cell growth inhibition is calculated relative to a vehicle-treated control.
-
The IC50 value is determined from the resulting dose-response curve.
-
In Vivo Xenograft Study (General Protocol)
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure :
-
Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound (e.g., alpelisib) is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
-
Visualizations
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound and alpelisib.
Caption: A generalized workflow for the preclinical and clinical evaluation of PI3Kα inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic therapeutic potential of alpelisib in cancers (excluding breast cancer): Preclinical and clinical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Head-to-head comparison of PF-06843195 and taselisib (GDC-0032)
A detailed analysis for researchers and drug development professionals in oncology.
This guide provides a comprehensive, data-driven comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: PF-06843195 and taselisib (GDC-0032). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Both this compound and taselisib have been developed to target this pathway, but they exhibit distinct selectivity profiles and have different clinical development trajectories. This guide aims to offer an objective comparison based on available preclinical and clinical data to inform further research and development efforts in this area.
At a Glance: Key Differences
| Feature | This compound | Taselisib (GDC-0032) |
| Primary Target | Highly selective PI3Kα inhibitor | Potent inhibitor of PI3Kα, δ, and γ isoforms |
| Selectivity Profile | High selectivity for PI3Kα over other isoforms and mTOR | β-sparing, with significantly less activity against PI3Kβ |
| Clinical Development | Preclinical candidate | Investigated in multiple clinical trials, but development was discontinued |
| Potency against PI3Kα | Kᵢ < 0.018 nM | Kᵢ = 0.29 nM |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
This table summarizes the biochemical potency of this compound and taselisib against various Class I PI3K isoforms.
| Compound | PI3Kα (Kᵢ, nM) | PI3Kβ (fold vs α) | PI3Kδ (Kᵢ, nM) | PI3Kγ (Kᵢ, nM) | mTOR (IC₅₀, nM) |
| This compound | < 0.018[1][2] | - | 0.28[1][2] | - | 1500[1] |
| Taselisib (GDC-0032) | 0.29 | >30-fold less potent | 0.12 | 0.97 | - |
Data for PI3Kβ for this compound was not available in the reviewed sources. Fold difference for taselisib is based on biochemical inhibition.
Table 2: Cellular Activity
This table presents the cellular potency of the two inhibitors in various cancer cell lines.
| Compound | Cell Line | Key Mutation(s) | IC₅₀ (nM) | Assay Type |
| This compound | Rat1-myr-p110α | - | 18 | Proliferation |
| Rat1-myr-p110β | - | 360 | Proliferation | |
| Rat1-myr-p110δ | - | 160 | Proliferation | |
| MCF7 | PIK3CA E545K | 62 | Proliferation | |
| T47D | PIK3CA H1047R | 32 | Proliferation | |
| MCF7 | PIK3CA E545K | 7.8 | pAKT (T308) Inhibition | |
| T47D | PIK3CA H1047R | 8.7 | pAKT (T308) Inhibition | |
| Taselisib (GDC-0032) | MCF7-neo/HER2 | HER2-amplified | 2.5 | Proliferation |
| p110α mutant breast cancer cell lines | PIK3CA mutant | ~70 (average) | Proliferation |
Table 3: In Vivo Efficacy and Pharmacokinetics
This table summarizes the available in vivo data for both compounds.
| Compound | Animal Model | Tumor Type | Key Finding(s) | Pharmacokinetic Parameter(s) |
| This compound | Male Wistar Han Rats | - | - | Oral bioavailability: 25% (10 mg/kg); Half-life (t½): 3.6 h (2 mg/kg IV) |
| Taselisib (GDC-0032) | KPL-4 Xenograft | PIK3CA-mutant breast cancer | Dose-dependent tumor growth inhibition | Mean half-life (t½) in humans: 40 hours |
| PIK3CA mutant xenograft and PDX models | Various | Induced tumor regressions at tolerated doses | - |
Mechanism of Action and Signaling Pathways
Both this compound and taselisib are ATP-competitive inhibitors of PI3K enzymes. They block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in cancer due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.
This compound is a highly selective inhibitor of the PI3Kα isoform. This selectivity is intended to minimize off-target effects associated with the inhibition of other PI3K isoforms, potentially leading to a better therapeutic window.
Taselisib, on the other hand, is a potent inhibitor of the PI3Kα, δ, and γ isoforms, while largely sparing the β isoform. Preclinical studies have shown that taselisib exhibits increased activity in cancer cell lines with PIK3CA mutations and those with HER2 amplification. It has been suggested that taselisib has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models by maintaining pathway suppression over time.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound and taselisib.
Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
A common method to determine the enzymatic activity of PI3K isoforms is a fluorescence polarization assay. This assay monitors the formation of the product, 3,4,5-inositoltriphosphate (PIP3), as it competes with a fluorescently labeled PIP3 for binding to the GRP-1 pleckstrin homology (PH) domain protein.
General Protocol:
-
Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each well contains the specific PI3K isoform, the substrate (PIP2), and ATP in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or taselisib) are added to the wells.
-
Incubation: The reaction is incubated at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: A solution containing a fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3) and the GRP-1 detector protein is added to each well.
-
Measurement: After a brief incubation to allow for binding equilibrium, the fluorescence polarization is measured using a plate reader. An increase in the production of unlabeled PIP3 by the enzyme will displace the fluorescently labeled PIP3 from the GRP-1 protein, resulting in a decrease in the fluorescence polarization signal.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves to a 4-parameter logistic equation.
Cellular Proliferation Assay
Cellular proliferation assays are used to determine the effect of the inhibitors on the growth of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: The luminescence or fluorescence signal, which is proportional to the number of viable cells, is measured using a plate reader. IC₅₀ values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
In vivo studies in animal models, typically immunodeficient mice, are crucial for evaluating the anti-tumor efficacy of drug candidates.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical preclinical to clinical workflow for the evaluation of a PI3K inhibitor.
Clinical Perspective and Future Directions
While this compound remains a preclinical candidate, the clinical journey of taselisib offers valuable insights. Taselisib demonstrated anti-tumor activity in patients with PIK3CA-mutant tumors, both as a single agent and in combination with other therapies. However, its development was ultimately halted due to a narrow therapeutic index, with significant toxicities observed in clinical trials.
The high selectivity of this compound for PI3Kα may offer a potential advantage in terms of an improved safety profile by avoiding the on-target toxicities associated with the inhibition of other PI3K isoforms. Further preclinical and, potentially, clinical investigation of this compound will be necessary to validate this hypothesis.
The experience with taselisib underscores the challenge of effectively targeting the PI3K pathway while managing treatment-related adverse events. Future strategies in this field may focus on developing even more selective inhibitors, exploring intermittent dosing schedules, and identifying rational combination therapies to enhance efficacy and mitigate toxicity. The detailed characterization of compounds like this compound and the lessons learned from the clinical development of taselisib will be instrumental in advancing the next generation of PI3K-targeted cancer therapies.
References
A Comparative Guide to the Selectivity of PF-06843195 versus Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. This guide provides an objective comparison of the selectivity profile of PF-06843195, a PI3Kα-selective inhibitor, with that of pan-PI3K inhibitors, which target multiple isoforms of the PI3K family. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Introduction to PI3K Inhibition Strategies
PI3K inhibitors can be broadly categorized based on their selectivity for the different class I PI3K isoforms (α, β, γ, and δ). Pan-PI3K inhibitors are designed to inhibit all four isoforms, offering a broad-spectrum approach to targeting the PI3K pathway.[1] In contrast, isoform-selective inhibitors, such as this compound, are developed to target a specific isoform, which may offer a more refined therapeutic window and reduced side effects associated with the inhibition of other isoforms.[2]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of this compound and representative pan-PI3K inhibitors, pictilisib (GDC-0941) and buparlisib (BKM120), is summarized in the tables below. The data is presented as Ki and IC50 values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
Table 1: Biochemical Selectivity of this compound [3]
| Target | Kᵢ (nM) |
| PI3Kα | <0.018 |
| PI3Kδ | 0.28 |
Table 2: Cellular Selectivity of this compound in Rat1 Fibroblasts [3]
| Target | IC₅₀ (nM) |
| PI3Kα | 18 |
| PI3Kβ | 360 |
| PI3Kδ | 160 |
| mTOR | 1500 |
Table 3: Biochemical Selectivity of Pan-PI3K Inhibitors [4]
| Target | Pictilisib (GDC-0941) IC₅₀ (nM) | Buparlisib (BKM120) IC₅₀ (nM) |
| PI3Kα | 15.1 ± 4.3 | 46.1 ± 1.2 |
| PI3Kβ | 95.8 ± 30.6 | 134.5 ± 21.9 |
| PI3Kγ | 110.1 ± 14.9 | 108.6 ± 18.2 |
| PI3Kδ | 23.3 ± 4.0 | 22.8 ± 3.4 |
| mTOR | 195.4 ± 34.6 | 179.3 ± 27.2 |
Data for Pictilisib and Buparlisib were generated using a Homogeneous Time Resolved Fluorescence (HTRF) assay.
As the data illustrates, this compound demonstrates high potency and selectivity for the PI3Kα isoform, with significantly less activity against PI3Kβ, PI3Kδ, and mTOR in cellular assays. In contrast, pictilisib and buparlisib exhibit broader activity across all class I PI3K isoforms.
Experimental Protocols
Biochemical Kinase Assay (for this compound Kᵢ values)
The inhibitory activity of this compound against PI3Kα and PI3Kδ was determined using a biochemical kinase assay. While the specific proprietary details of the assay used for this compound are not publicly available, a general methodology for such an assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα and PI3Kδ enzymes are purified. A lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.
-
Inhibitor Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, lipid substrate, and ATP are incubated with the various concentrations of the inhibitor. The reaction allows for the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, where ADP is converted to ATP, and the subsequent light generated by a luciferase reaction is quantified.
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the Kᵢ value is determined by fitting the data to an appropriate inhibition model.
Cellular Kinase Assay (for this compound IC₅₀ values)
The cellular potency of this compound was evaluated in Rat1 fibroblasts engineered to express individual PI3K isoforms. A representative protocol for such a cellular assay is as follows:
-
Cell Culture: Rat1 fibroblasts expressing either PI3Kα, PI3Kβ, or PI3Kδ are cultured in appropriate media.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound for a specified period.
-
Pathway Stimulation: The PI3K pathway is stimulated using a growth factor, such as PDGF or IGF-1.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Western Blot Analysis: The levels of phosphorylated downstream effectors of PI3K, such as Akt (at Ser473 or Thr308), are measured by Western blotting using phospho-specific antibodies.
-
Data Analysis: The intensity of the phosphorylated Akt bands is quantified and normalized to total Akt or a loading control. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value.
Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay (for Pictilisib and Buparlisib IC₅₀ values)
The biochemical potency of pictilisib and buparlisib against PI3K isoforms and mTOR was determined using an HTRF assay.
-
Reaction Components: The assay is performed in a microplate format and includes the respective purified PI3K isoform or mTOR enzyme, the lipid substrate (PIP2), and ATP.
-
Inhibitor Addition: Serial dilutions of the inhibitors are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for PIP3 production.
-
Detection: A detection solution containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody (assuming a GST-tagged kinase) and a streptavidin-XL665 conjugate is added. In the absence of inhibition, the produced PIP3 competes with the biotinylated-PIP3 tracer for binding to the detection complex, leading to a low HTRF signal. In the presence of an inhibitor, less PIP3 is produced, allowing the biotinylated-PIP3 tracer to bind, bringing the europium donor and XL665 acceptor in close proximity and generating a high HTRF signal.
-
Data Analysis: The HTRF signal is read on a compatible plate reader, and the IC₅₀ values are calculated from the dose-response curves.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
Caption: The PI3K signaling pathway and points of inhibition.
Caption: Generalized workflow for an in vitro kinase assay.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-06843195 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of PF-06843195, a selective PI3Kα inhibitor. The performance of this compound is compared with other alternative PI3Kα inhibitors, supported by experimental data from preclinical studies.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making PI3Kα a key therapeutic target.[2][3] Validating that a drug effectively engages its target in a living organism is a critical step in preclinical drug development. This guide outlines key methodologies for assessing the in vivo target engagement of this compound and compares its profile to other well-characterized PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032).
PI3Kα Signaling Pathway
The PI3Kα signaling pathway plays a crucial role in cell growth, proliferation, and survival. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cellular processes. Inhibition of PI3Kα by compounds like this compound is designed to block this cascade.
Comparative In Vivo Target Engagement Validation
The primary methods for validating PI3Kα target engagement in vivo involve measuring the modulation of downstream signaling molecules, assessing metabolic changes in tumors, and observing anti-tumor efficacy in preclinical models.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacodynamic data for this compound and alternative PI3Kα inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ |
| This compound | PI3Kα | 18 | <0.018 | 20-fold | 9-fold |
| Alpelisib (BYL719) | PI3Kα | 4.6 | - | >30-fold | >30-fold |
| Taselisib (GDC-0032) | PI3Kα | 1.1 | - | 30-fold (vs β) | - |
Data compiled from multiple sources.
Table 2: In Vivo Pharmacodynamic and Efficacy Data in Xenograft Models
| Compound | Animal Model | Tumor Model | Dose | Primary Endpoint | Result |
| This compound | Rat | N/A (PK study) | 10 mg/kg (oral) | Oral Bioavailability | 25% |
| Alpelisib (BYL719) | Mouse | Breast Cancer Xenografts | 25-50 mg/kg (oral) | pAKT, pS6 Inhibition | Significant inhibition |
| Taselisib (GDC-0032) | Mouse | Cal-33 Xenograft | 5 mg/kg (oral) | pAKT, pPRAS40, pS6 Inhibition | Near complete abrogation at 2h |
| Taselisib (GDC-0032) | Mouse | USPC-ARK-1 Xenograft | 10 mg/kg | Tumor Growth Inhibition | Significant reduction in tumor growth |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key in vivo target engagement experiments are provided below.
Western Blot Analysis of Downstream Effectors
This is a primary method to directly measure the inhibition of the PI3K signaling pathway in tumor tissue.
Protocol Details:
-
Animal Model: Female athymic nude or SCID mice are typically used.
-
Tumor Implantation: Cancer cell lines with known PIK3CA mutations (e.g., BT-474, KPL-4, Calu-3) are injected subcutaneously. Tumors are grown to a specified size (e.g., 150-200 mm³).
-
Drug Administration: Compounds are formulated for oral gavage or intraperitoneal injection. Dosing schedules can be single-dose for time-course studies or multi-dose for efficacy studies.
-
Tissue Processing: At specified time points post-treatment, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Western Blotting:
-
Tumor lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of downstream targets (e.g., pAKT Ser473, pS6 Ser240/244, total AKT, total S6) and a loading control (e.g., β-actin, GAPDH).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
Table 3: Recommended Antibodies for Western Blotting
| Target | Recommended Antibody (Example) |
| pAKT (Ser473) | Cell Signaling Technology #4060 |
| Total AKT | Cell Signaling Technology #4691 |
| pS6 (Ser240/244) | Cell Signaling Technology #5364 |
| Total S6 | Cell Signaling Technology #2217 |
| β-Actin | Sigma-Aldrich #A5441 |
Immunohistochemistry (IHC) for Phospho-Biomarkers
IHC provides spatial information on target engagement within the tumor microenvironment.
Protocol Details:
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut and mounted on charged slides.
-
Staining:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer.
-
Endogenous peroxidase activity is quenched.
-
Sections are blocked and incubated with primary antibodies (e.g., pAKT, pS6).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.
-
The signal is visualized with a chromogen (e.g., DAB), and sections are counterstained with hematoxylin.
-
-
Analysis: Staining intensity and the percentage of positive cells are scored, often using an H-score, to quantify the level of the biomarker.
[18F]FDG-PET Imaging
Positron Emission Tomography (PET) with the glucose analog [18F]fluorodeoxyglucose ([18F]FDG) is a non-invasive method to assess the metabolic activity of tumors, which is often downstream of PI3K signaling.
Protocol Details:
-
Animal Preparation: Mice are fasted overnight to reduce background [18F]FDG uptake.
-
Radiotracer Injection: [18F]FDG is administered via tail vein injection.
-
Imaging: After an uptake period (typically 60 minutes), mice are anesthetized and imaged using a small-animal PET/CT scanner.
-
Data Analysis: The PET images are co-registered with CT images for anatomical reference. Regions of interest (ROIs) are drawn around the tumors, and the standardized uptake value (SUV), a measure of glucose uptake, is calculated. A decrease in SUV after treatment indicates a metabolic response and successful target engagement.
Comparison of In Vivo Target Engagement Strategies
The choice of method for validating in vivo target engagement depends on the specific research question and available resources.
-
Western Blotting offers a quantitative measure of pathway inhibition but requires tissue harvesting and is therefore a terminal endpoint.
-
IHC provides valuable spatial context of target engagement within the tumor but is semi-quantitative.
-
[18F]FDG-PET is a non-invasive technique that allows for longitudinal monitoring of metabolic response in the same animal over time, but it is an indirect measure of target engagement.
Conclusion
Validating the in vivo target engagement of this compound can be robustly achieved through a combination of pharmacodynamic biomarker assessments, including Western blotting and IHC of downstream effectors in tumor xenografts, and non-invasive metabolic imaging with [18F]FDG-PET. Comparative analysis with other PI3Kα inhibitors like Alpelisib and Taselisib, using standardized preclinical models and protocols, is essential to accurately profile the efficacy and on-target activity of this compound for further clinical development.
References
- 1. Early Changes in [18F]FDG Uptake as a Readout for PI3K/Akt/mTOR Targeted Drugs in HER-2-Positive Cancer Xenografts [agris.fao.org]
- 2. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to PF-06843195 and Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of PF-06843195, a selective PI3Kα inhibitor, in the context of cross-resistance with other cancer therapies. We delve into the molecular mechanisms of resistance and present supporting experimental data to inform future research and drug development strategies.
Introduction to this compound and Therapeutic Resistance
This compound is a potent and highly selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making PI3Kα an attractive therapeutic target. However, the emergence of resistance, both intrinsic and acquired, presents a significant challenge to the long-term efficacy of targeted therapies, including PI3Kα inhibitors. Understanding the mechanisms of cross-resistance between this compound and other cancer treatments, such as CDK4/6 inhibitors and endocrine therapies, is crucial for developing effective combination strategies and overcoming treatment failure.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and compare its activity with other relevant inhibitors in various contexts.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Parameter | This compound Value | Reference |
| PI3Kα | Ki | <0.018 nM | [1] |
| PI3Kδ | Ki | 0.28 nM | [1] |
| Rat1-PI3Kα | IC50 | 18 nM | [1] |
| Rat1-PI3Kβ | IC50 | 360 nM | |
| Rat1-PI3Kδ | IC50 | 160 nM | |
| mTOR | IC50 | 1500 nM | |
| MCF7 (Breast Cancer) | Proliferation IC50 | 62 nM | |
| T47D (Breast Cancer) | Proliferation IC50 | 32 nM | |
| MCF7 (Breast Cancer) | pAKT (T308) IC50 | 7.8 nM | |
| T47D (Breast Cancer) | pAKT (T308) IC50 | 8.7 nM |
Table 2: Comparative Efficacy of PI3K Pathway Inhibitors in Resistant Models
While direct comparative data for this compound in resistant models is limited in the public domain, data from studies on the dual PI3K/mTOR inhibitor gedatolisib (PF-05212384) and other PI3Kα inhibitors like alpelisib provide valuable insights into overcoming resistance.
| Cell Line/Model | Resistance Mechanism | Treatment Combination | Observed Effect | Reference |
| Colorectal Cancer Cell Lines | Intrinsic/Acquired | Palbociclib + Gedatolisib | Synergistic anti-proliferative effects | |
| ER+/HER2- Breast Cancer | Prior CDK4/6 inhibitor therapy | Gedatolisib + Palbociclib + Endocrine Therapy | 53% 12-month Progression-Free Survival | |
| ER+ Breast Cancer Xenografts | Fulvestrant + Palbociclib Resistance | Alpelisib + Palbociclib + Fulvestrant | Significant tumor growth inhibition | |
| ER+ Breast Cancer Xenografts | Fulvestrant + Alpelisib Resistance | Alpelisib + Palbociclib + Fulvestrant | Significant tumor growth inhibition |
Mechanisms of Cross-Resistance
Cross-resistance arises when the molecular alterations that confer resistance to one therapy also reduce the efficacy of another. In the context of PI3Kα inhibition, several key pathways are implicated.
PI3K/AKT/mTOR Pathway Reactivation
Resistance to single-agent PI3Kα inhibitors can occur through the reactivation of the PI3K/AKT/mTOR pathway. This can be mediated by:
-
Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Loss of PTEN function can lead to pathway reactivation and has been identified as a mechanism of clinical cross-resistance to both CDK4/6 and PI3Kα inhibitors.
-
Feedback activation of receptor tyrosine kinases (RTKs): Inhibition of PI3K can lead to a feedback loop that upregulates RTKs, which in turn reactivates the PI3K and MAPK pathways.
Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on the PI3K pathway. Key bypass mechanisms include:
-
Upregulation of the Cyclin D-CDK4/6-Rb axis: Increased activity of the CDK4/6 pathway can drive cell cycle progression independently of PI3K signaling. Conversely, alterations in the PI3K pathway are implicated in resistance to CDK4/6 inhibitors.
-
Activation of other survival pathways: Other pro-survival pathways can be upregulated to compensate for the inhibition of PI3K signaling.
The following diagram illustrates the interplay between the PI3K/AKT/mTOR and CDK4/6-Rb pathways and highlights potential points of cross-resistance.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and control compounds for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-Rb, total Rb, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines the use of animal models to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the planned dosing schedule (e.g., oral gavage, daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion and Future Directions
The available preclinical data, primarily from studies on the dual PI3K/mTOR inhibitor gedatolisib and other PI3Kα inhibitors, strongly suggest that combination therapy will be essential to overcoming resistance to PI3Kα inhibition. The development of cross-resistance, particularly with CDK4/6 inhibitors, underscores the intricate signaling networks that cancer cells can exploit to survive.
While this compound shows high selectivity and potent inhibition of PI3Kα, further studies are critically needed to:
-
Directly assess the efficacy of this compound in cell lines and patient-derived xenograft models with acquired resistance to CDK4/6 inhibitors and endocrine therapies.
-
Conduct head-to-head comparisons of this compound with other PI3Kα inhibitors in overcoming specific resistance mechanisms.
-
Elucidate the full spectrum of resistance mechanisms to this compound through genomic and proteomic profiling of resistant models.
By addressing these knowledge gaps, the full therapeutic potential of this compound, both as a monotherapy and in combination, can be realized in the fight against cancer.
References
PF-06843195: A Comparative Analysis of Efficacy in PIK3CA Mutant and Wild-Type Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of PF-06843195, a selective PI3Kα inhibitor, in cancer cell lines harboring activating mutations in the PIK3CA gene versus those with wild-type PIK3CA. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. The catalytic subunit of PI3Kα, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast cancer. These activating mutations lead to constitutive activation of the PI3K/AKT/mTOR pathway, driving tumorigenesis. This compound is a potent and selective inhibitor of PI3Kα, designed to target cancers with aberrant PI3Kα signaling.[1][2] This guide summarizes the available preclinical data on the differential efficacy of this compound in PIK3CA mutant versus wild-type cancer cells.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated in a panel of breast cancer cell lines with known PIK3CA mutation status. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell proliferation and for the inhibition of phosphorylated AKT (p-AKT), a key downstream effector in the PI3K pathway.
| Cell Line | PIK3CA Mutation Status | Cell Proliferation IC50 (nM) | p-AKT (T308) Inhibition IC50 (nM) |
| MCF7 | E545K (mutant) | 62[3] | 7.8[3] |
| T47D | H1047R (mutant) | 32[3] | 8.7 |
Table 1: In vitro efficacy of this compound in PIK3CA mutant breast cancer cell lines.
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the alpha isoform of phosphoinositide 3-kinase (PI3Kα). In cells with activating PIK3CA mutations, PI3Kα is constitutively active, leading to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably AKT. Activated AKT then phosphorylates a variety of substrates, including components of the mTOR pathway, to promote cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound blocks the production of PIP3, thereby suppressing the activation of AKT and downstream signaling, leading to an anti-proliferative effect in cancer cells dependent on this pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of breast cancer cell lines.
Methodology:
-
Cell Culture: MCF7 and T47D cells were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Setup: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Cells were incubated with the compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard colorimetric assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
p-AKT Inhibition Assay (Western Blot)
Objective: To measure the inhibition of AKT phosphorylation at Threonine 308 (T308) by this compound.
Methodology:
-
Cell Culture and Treatment: MCF7 and T47D cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-AKT (T308) and total AKT overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities were quantified using densitometry software. The ratio of p-AKT to total AKT was calculated and normalized to the vehicle-treated control. IC50 values were determined from the dose-response curve.
Conclusion
The available preclinical data demonstrates that this compound is a potent inhibitor of PI3Kα and effectively suppresses the proliferation of PIK3CA mutant breast cancer cell lines. The low nanomolar IC50 values for both cell proliferation and p-AKT inhibition in MCF7 and T47D cells highlight its on-target activity and potential as a therapeutic agent for cancers harboring these specific mutations. Further studies are warranted to evaluate the efficacy of this compound in a broader range of PIK3CA mutant and wild-type cancer models to fully elucidate its therapeutic window and potential for patient stratification.
References
- 1. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIK3CA mutations in breast cancer: reconciling findings from preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
In Vivo Showdown: A Comparative Guide to PF-06843195 and Copanlisib in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the PI3K inhibitors PF-06843195 and copanlisib, focusing on their in vivo performance and supported by experimental data.
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a critical area of investigation. This guide provides a head-to-head comparison of two prominent PI3K inhibitors: this compound, a highly selective PI3Kα inhibitor, and copanlisib, a pan-class I PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ isoforms. Understanding their distinct profiles is crucial for designing and interpreting preclinical studies and for the strategic development of next-generation cancer therapeutics.
At a Glance: Key Differences
| Feature | This compound | Copanlisib |
| Target Selectivity | Highly selective PI3Kα inhibitor | Pan-class I PI3K inhibitor (predominantly PI3Kα and PI3Kδ) |
| Development Status | Preclinical | Approved for relapsed follicular lymphoma |
| Administration Route | Oral (in rat studies) | Intravenous |
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and copanlisib, providing a basis for comparing their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Target | This compound | Copanlisib |
| PI3Kα (Kᵢ) | <0.018 nM[1] | - |
| PI3Kδ (Kᵢ) | 0.28 nM[1] | - |
| PI3Kα (IC₅₀) | 18 nM (in Rat1 fibroblasts)[1] | 0.5 nM[2][3] |
| PI3Kβ (IC₅₀) | 360 nM (in Rat1 fibroblasts) | 3.7 nM |
| PI3Kγ (IC₅₀) | - | 6.4 nM |
| PI3Kδ (IC₅₀) | 160 nM (in Rat1 fibroblasts) | 0.7 nM |
| mTOR (IC₅₀) | 1500 nM | - |
Table 2: In Vivo Pharmacokinetics
| Parameter | This compound (Rat) | Copanlisib (Human) |
| Administration Route | Oral (10 mg/kg), IV (2 mg/kg) | Intravenous |
| Oral Bioavailability | 25% | N/A |
| Half-life (t½) | 3.6 hours (IV) | 39.1 hours |
| Plasma Clearance | 30 mL/min/kg (IV) | 17.9 L/hr |
| Volume of Distribution (Vd) | 3.0 L/kg (IV) | 871 L |
| Protein Binding | - | 84.2% |
Note: In vivo efficacy data for this compound from xenograft models is not publicly available at the time of this guide's compilation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the experimental protocols for key in vivo xenograft studies conducted with copanlisib.
Copanlisib in a Mantle Cell Lymphoma (MCL) Xenograft Model
-
Cell Line: JEKO-1 human MCL cell line.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of JEKO-1 cells.
-
Treatment Groups:
-
Vehicle control (intravenous).
-
Copanlisib (10 mg/kg, intravenous).
-
-
Dosing Schedule: Treatment administered on a "2 days on/5 days off" schedule.
-
Efficacy Endpoint: Tumor growth was monitored, and measurements were taken starting from day 4 and continued until day 14.
-
Results: A statistically significant reduction in tumor growth was observed in the copanlisib-treated group compared to the vehicle control group (P < 0.05). No significant body weight loss was reported in the treated animals.
Copanlisib in a Marginal Zone Lymphoma (MZL) Xenograft Model
-
Cell Line: SSK41 human MZL cell line.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of SSK41 cells.
-
Treatment Groups:
-
Vehicle control (intravenous).
-
Copanlisib (14 mg/kg, intravenous).
-
-
Dosing Schedule: Treatment administered on a "2 days on/5 days off" schedule.
-
Efficacy Endpoint: Tumor growth was monitored to evaluate the antitumor activity of copanlisib as a single agent.
Visualizing the Science
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for in vivo xenograft studies.
References
- 1. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Treatment Response: A Comparative Guide to Biomarkers for PF-06843195 and Other PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers of response to the selective PI3Kα inhibitor, PF-06843195. While direct clinical biomarker data for this compound is not yet publicly available, this document extrapolates potential biomarkers based on its mechanism of action and extensive data from other selective PI3Kα inhibitors, such as alpelisib. This guide also presents supporting preclinical data for this compound and details relevant experimental protocols.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, with activating mutations in the PIK3CA gene (encoding PI3Kα) being a common oncogenic driver.[1][3] By selectively targeting PI3Kα, this compound aims to inhibit the growth of tumors harboring these mutations while minimizing off-target effects associated with broader PI3K inhibition.[1]
Predictive Biomarkers of Response: An Extrapolated and Comparative Analysis
Based on the well-established role of PIK3CA mutations as a predictive biomarker for other PI3Kα inhibitors, it is highly probable that these mutations will also predict sensitivity to this compound. Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, is another key biomarker to consider.
Below is a summary of potential and established biomarkers for PI3Kα inhibitors.
| Biomarker | Predicted Impact on this compound Response | Established Impact on Other PI3Kα Inhibitors (e.g., Alpelisib) |
| Activating PIK3CA Mutations | Likely Sensitivity | Sensitivity |
| Loss of PTEN Function | Potential Sensitivity | Sensitivity in some contexts, but can also mediate resistance |
| HER2 Amplification | Context-Dependent | May confer resistance in the absence of PIK3CA mutations |
| KRAS, TP53 Mutations | Potential Resistance | Associated with resistance to some PI3K inhibitors |
Preclinical Performance of this compound
Preclinical studies have demonstrated the potent and selective activity of this compound.
In Vitro Kinase and Cellular Selectivity
This compound exhibits high selectivity for PI3Kα over other Class I PI3K isoforms and mTOR.
| Target | Kᵢ (nM) | Cellular IC₅₀ (nM) |
| PI3Kα | <0.018 | 18 |
| PI3Kβ | - | 360 |
| PI3Kδ | 0.28 | 160 |
| mTOR | - | 1500 |
Data from preclinical studies.
Anti-proliferative Activity in Breast Cancer Cell Lines
This compound has shown potent inhibition of proliferation in breast cancer cell lines known to harbor PI3K pathway alterations.
| Cell Line | IC₅₀ (nM) |
| MCF7 | 62 |
| T47D | 32 |
Data from preclinical studies.
Inhibition of Downstream Signaling
Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of AKT, a key downstream effector in the PI3K pathway.
| Cell Line | pAKT (T308) IC₅₀ (nM) |
| MCF7 | 7.8 |
| T47D | 8.7 |
Data from preclinical studies.
Visualizing the PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3Kα.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of therapeutic agents. Below are representative protocols for assays relevant to the study of this compound.
In Vitro PI3Kα Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.
Caption: A generalized workflow for an in vitro PI3Kα kinase assay.
Protocol:
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute this compound to the desired concentrations. b. In a microplate, incubate PI3Kα with the different concentrations of this compound for a predefined period (e.g., 15-30 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. e. Stop the reaction according to the detection kit manufacturer's instructions. f. Add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity). g. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: a. Culture breast cancer cells (e.g., MCF7, T47D) in appropriate media. b. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO). c. Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Assay: a. Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blotting for pAKT Inhibition
This technique is used to detect the levels of phosphorylated AKT, providing a direct measure of PI3K pathway inhibition in cells.
Caption: A standard workflow for Western blot analysis of protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis: a. Plate cells and treat with various concentrations of this compound for a specified time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. c. Quantify the protein concentration in the lysates.
-
Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT Ser473 or Thr308). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: a. Add a chemiluminescent substrate and capture the signal using an imaging system. b. To normalize the data, the membrane can be stripped and re-probed with an antibody for total AKT.
-
Data Analysis: Quantify the band intensities to determine the relative levels of pAKT in treated versus untreated cells.
Conclusion
While specific clinical biomarkers for this compound are yet to be established, its high selectivity for PI3Kα strongly suggests that activating PIK3CA mutations will be a key determinant of response. Further preclinical and clinical studies are necessary to validate this and to explore other potential biomarkers, such as PTEN status. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other PI3K inhibitors. As our understanding of the complexities of the PI3K pathway grows, so too will our ability to precisely select patients who will benefit most from these targeted therapies.
References
A Comparative Guide to PARP Inhibitor Combination Therapies: Featuring PF-06843195
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of combination therapies involving Poly (ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the potential synergy of combining the selective PI3Kα inhibitor, PF-06843195, with PARP inhibitors. While direct experimental data on the this compound-PARP inhibitor combination is emerging, this guide leverages existing preclinical and clinical data from analogous combinations, particularly with other PI3K inhibitors, to provide a comprehensive overview for researchers and drug development professionals.
Introduction to PARP Inhibitors and the Rationale for Combination Therapies
PARP enzymes are critical for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[1] PARP inhibitors exploit the concept of "synthetic lethality" in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2][3] By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to double-strand breaks (DSBs). In HRR-deficient tumors, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death.[4]
However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.[2] To overcome this, researchers are actively exploring combination strategies to enhance the efficacy of PARP inhibitors and expand their use to a broader patient population. These strategies include combining PARP inhibitors with chemotherapy, anti-angiogenic agents, and inhibitors of other key cellular pathways.
This compound: A Selective PI3Kα Inhibitor
This compound is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancer, playing a crucial role in cell growth, proliferation, and survival. Preclinical data have demonstrated the anti-cancer activity of this compound and its ability to suppress the PI3K/mTOR signaling pathway.
The rationale for combining a PI3Kα inhibitor like this compound with a PARP inhibitor is rooted in the interplay between the PI3K pathway and DNA damage repair. Activation of the PI3K pathway has been linked to resistance to DNA-damaging agents, and its inhibition can potentially sensitize cancer cells to PARP inhibitors.
Comparative Efficacy of PARP Inhibitor Combination Therapies
The following tables summarize key quantitative data from preclinical and clinical studies of various PARP inhibitor combination strategies. Due to the limited direct data on this compound with PARP inhibitors, data for the pan-Class I PI3K inhibitor NVP-BKM120 in combination with olaparib is presented as a surrogate to illustrate the potential of this therapeutic approach.
Preclinical Efficacy Data
| Combination Therapy | Cancer Model | Key Findings | Reference |
| PI3K Inhibitor (NVP-BKM120) + PARP Inhibitor (Olaparib) | MMTV-Cre;Brca1f/f;p53+/- Mouse Model of BRCA1-related Breast Cancer | Delayed tumor doubling to >70 days (combination) vs. 26 days (NVP-BKM120 alone) and ~10 days (Olaparib alone). | |
| PI3K Inhibitor (NVP-BKM120) + PARP Inhibitor (Olaparib) | Xenografts from human BRCA1-related tumors | Delayed tumor doubling to >50 days with the combination therapy. | |
| Anti-angiogenic Agent (Cediranib) + PARP Inhibitor (Olaparib) | Preclinical models | Increased PARP inhibitor susceptibility through HRD induction under hypoxia. | |
| ATR Inhibitor + PARP Inhibitor | BRCA1/2-deficient ovarian cancer cells and tumors | Synergistic effect, increased DNA replication fork instability, DSBs, and apoptosis. |
Clinical Efficacy Data
| Combination Therapy | Cancer Type | Phase | Key Efficacy Data | Reference |
| Anti-angiogenic Agent (Cediranib) + PARP Inhibitor (Olaparib) | Platinum-sensitive recurrent ovarian cancer | II | Improved Progression-Free Survival (PFS): 17.7 months (combination) vs. 9.0 months (Olaparib alone). | |
| Anti-angiogenic Agent (Bevacizumab) + PARP Inhibitor (Olaparib) | HRD-positive advanced ovarian cancer (first-line maintenance) | III (PAOLA-1) | Clinically meaningful Overall Survival (OS) benefit in HRD-positive patients. | |
| Immune Checkpoint Inhibitor (Pembrolizumab) + PARP Inhibitor (Niraparib) | Metastatic triple-negative breast cancer (TNBC) | II (TOPACIO/KEYNOTE-162) | Objective Response Rate (ORR): 47% in gBRCAm vs. 11% in gBRCAwt. Median PFS: 8.3 months in gBRCAm vs. 2.1 months in gBRCAwt. | |
| WEE1 Inhibitor (Adavosertib) + PARP Inhibitor (Olaparib) | Recurrent ovarian cancer with prior PARPi progression | II | ORR of 29% for the combination therapy. |
Signaling Pathways and Experimental Workflows
PI3K and PARP Signaling in DNA Repair
The following diagram illustrates the proposed mechanism of synergy between PI3K inhibition and PARP inhibition. Inhibition of the PI3K/AKT pathway can impair homologous recombination repair, creating a "BRCAness" phenotype and sensitizing cells to PARP inhibitors.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for the preclinical assessment of a combination therapy like this compound and a PARP inhibitor.
Caption: A general workflow for the preclinical evaluation of combination therapies.
Detailed Experimental Protocols
The following are representative experimental protocols based on methodologies described in the cited literature for evaluating PI3K and PARP inhibitor combinations.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines (e.g., BRCA1-mutant and wild-type breast cancer lines) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and a PARP inhibitor (e.g., olaparib) for 72-120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for Pathway Modulation
-
Protein Extraction: Cells are treated with the inhibitors for a specified time (e.g., 24 hours), and protein lysates are collected.
-
SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against key proteins (e.g., p-AKT (Ser473), total AKT, γH2AX, and a loading control like β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected.
Immunofluorescence for DNA Damage and Repair Foci
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitors.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are blocked and incubated with primary antibodies against markers of DNA damage and repair (e.g., γH2AX and RAD51).
-
Microscopy: After incubation with fluorescently labeled secondary antibodies and DAPI for nuclear staining, coverslips are mounted, and images are acquired using a confocal microscope. The number of foci per nucleus is quantified.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that recapitulate human cancers (e.g., BRCA1-deficient tumors) are used.
-
Tumor Implantation and Growth: Tumor fragments or cells are implanted into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment groups.
-
Drug Administration: this compound and the PARP inhibitor are administered according to a predetermined schedule and route (e.g., oral gavage).
-
Efficacy and Toxicity Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis.
Alternative Combination Strategies with PARP Inhibitors
While the combination with PI3K inhibitors holds promise, several other strategies are being actively investigated:
-
Anti-angiogenic Agents: These agents can induce hypoxia, which in turn can downregulate HRR genes, thereby increasing sensitivity to PARP inhibitors. The combination of olaparib and cediranib has shown clinical benefit in ovarian cancer.
-
Immune Checkpoint Inhibitors: PARP inhibitors can increase genomic instability and activate the cGAS-STING pathway, potentially enhancing anti-tumor immunity and synergizing with immune checkpoint blockade.
-
ATR and WEE1 Inhibitors: Targeting other components of the DNA damage response (DDR) pathway, such as ATR and WEE1, can overcome resistance to PARP inhibitors by preventing the stabilization of replication forks.
Conclusion
The combination of the selective PI3Kα inhibitor this compound with a PARP inhibitor represents a promising, albeit currently underexplored, therapeutic strategy. Based on the strong preclinical rationale and the synergistic effects observed with other PI3K inhibitors in combination with PARP inhibitors, this approach warrants further investigation. This guide provides a framework for researchers to compare this potential combination with other emerging and established PARP inhibitor combination therapies, and to design robust preclinical studies to validate its efficacy and mechanism of action. The provided experimental protocols and diagrams serve as a foundation for these future research endeavors.
References
- 1. Combining a PI3K inhibitor with a PARP inhibitor provides an effective therapy for BRCA1-related breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-06843195
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for the selective PI3Kα inhibitor, PF-06843195.
As a novel and potent research compound, this compound requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this guide provides a procedural framework based on established best practices for the disposal of potentially hazardous research chemicals. All laboratory personnel should treat novel compounds of unknown toxicity as hazardous.
Physicochemical and Storage Information
A summary of known quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₅F₃N₈O₄ | InvoChem |
| Molecular Weight | 498.46 g/mol | InvoChem |
| Appearance | Solid powder | General for research chemicals |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | InvivoChem[1] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress, InvivoChem[1][2] |
| Solubility (DMSO) | ≥ 62.5 mg/mL (125.39 mM) | MedChemExpress[3] |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step methodology outlines the proper disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
For handling larger quantities or if aerosolization is possible, consider a chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Collect solutions of this compound in a dedicated, leak-proof, and chemically compatible container. The original container is often the best choice.[4]
-
Do not mix with other solvent waste streams unless compatibility is confirmed to avoid potentially violent reactions or the generation of toxic gases.
-
Solutions should be labeled with the full chemical name and approximate concentration.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
The primary hazard(s), if known. If unknown, state "Hazards Not Fully Known."
-
The accumulation start date (the date waste was first added).
-
The Principal Investigator's name and laboratory location.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a secondary container to contain any potential leaks.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by this compound.
References
Essential Safety and Logistical Information for Handling PF-06843195
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of PF-06843195, a potent, highly selective PI3Kα inhibitor.[1] Given its potency, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards for similar potent compounds include the potential for reproductive toxicity, serious eye irritation, and harm if inhaled.[2] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.
Known Information about this compound:
-
Mechanism of Action: A highly selective PI3Kα inhibitor with an IC50 of 18 nM in Rat1 fibroblasts.[1]
-
Physical State: Typically supplied as a solid.
-
Storage: Should be stored at -20°C for up to 1 month or -80°C for up to 6 months.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required before use. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | "Bunny suits" made from materials like Tyvek® are recommended to provide head-to-toe protection. |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Verify that the container is clearly labeled.
-
Store this compound according to the supplier's recommendations (-20°C or -80°C) in a securely locked and clearly labeled location.
2. Engineering Controls:
-
All handling of solid this compound should be performed in a containment device such as a certified chemical fume hood, a glove box, or a flexible containment glove bag to control dust exposure.
-
For solution preparation and handling, a chemical fume hood is required.
3. Spill Management:
-
A spill kit appropriate for potent chemical compounds must be readily available.
-
In case of a spill, evacuate the immediate area and alert others.
-
Follow established spill cleanup procedures, working from the outside of the spill inward.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Decontamination:
-
All surfaces and equipment must be thoroughly decontaminated with a validated cleaning agent after handling is complete.
-
Follow a strict doffing procedure for PPE to avoid self-contamination, removing items in the designated doffing area.
5. Waste Disposal:
-
All disposable PPE (gloves, coveralls, shoe covers, etc.) and contaminated labware must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused compound and contaminated solutions should be disposed of as hazardous chemical waste according to institutional and local regulations. Incineration is often the required method for potent compounds.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate-sized sterile, conical tube with screw cap
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations within a certified chemical fume hood or other containment device.
-
Lay down absorbent bench paper to contain any potential minor spills.
-
-
Weighing the Compound:
-
Tare the analytical balance with the weighing boat.
-
Carefully weigh the desired amount of this compound solid. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the conical tube.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.
-
Secure the cap tightly.
-
-
Mixing:
-
Gently swirl the tube to wet the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C as recommended.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (weigh boat, pipette tips, etc.) in the designated hazardous waste container.
-
Decontaminate all non-disposable equipment and the work surface.
-
Follow the proper PPE doffing procedure.
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
